Nigracin
Description
isolated from Laxocalyx urticifolius; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-9-12-8-13(22)6-7-14(12)28-20-18(25)17(24)16(23)15(29-20)10-27-19(26)11-4-2-1-3-5-11/h1-8,15-18,20-25H,9-10H2/t15-,16-,17+,18-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLROYCKIIJCTDY-BFMVXSJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939852 | |
| Record name | 4-Hydroxy-2-(hydroxymethyl)phenyl 6-O-benzoylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18463-25-7 | |
| Record name | Poliothrysoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018463257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2-(hydroxymethyl)phenyl 6-O-benzoylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Chemical and Biological Profile of Nigracin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nigracin, a phenolic glycoside also known as Poliothyrsoside and Xylosmoside, is a natural compound with significant therapeutic potential. First isolated from Populus nigra, it has since been identified in other plant species, including Drypetes klainei.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its wound healing, anti-inflammatory, and insulin-sensitizing effects. Detailed experimental protocols and proposed signaling pathways are presented to facilitate further research and development of this compound as a potential therapeutic agent.
Chemical Structure and Properties
This compound is a complex molecule with the chemical formula C₂₀H₂₂O₉ and a molecular weight of approximately 406.38 g/mol .[2] Its systematic IUPAC name is [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate (B1203000).[3] The structure features a β-D-glucopyranoside core linked to a substituted phenolic group and a benzoate moiety.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| CAS Number | 18463-25-7 | [4][5] |
| Molecular Formula | C₂₀H₂₂O₉ | |
| Molecular Weight | 406.38 g/mol | |
| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate | |
| Synonyms | Poliothyrsoside, Xylosmoside | |
| Appearance | Powder | |
| Melting Point | 205 °C (decomposition) | |
| Boiling Point (Predicted) | 677.6 ± 55.0 °C | |
| Density (Predicted) | 1.485 ± 0.06 g/cm³ | |
| pKa (Predicted) | 9.92 ± 0.20 | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| SMILES | C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)CO)O)O)O | |
| InChIKey | FLROYCKIIJCTDY-BFMVXSJESA-N |
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological activities, making it a compound of interest for drug development.
Wound Healing Properties
This compound has been shown to significantly promote wound healing by stimulating fibroblast migration and proliferation. This activity is crucial for the formation of new tissue and wound closure.
Table 2: Effect of this compound on Fibroblast Monolayer Wound Closure
| This compound Concentration (µg/mL) | Scratch Closure Rate (%) after 24h (Mean ± SD) |
| 0 (Control) | ~30 |
| 0.015 | ~45 |
| 0.03 | ~50 |
| 0.3 | ~55 |
| 6 | ~60 |
| 9 | ~65 |
| 12 | ~70 |
| *p < 0.05, **p < 0.01 vs. untreated control. Data adapted from Sferrazza et al., 2020. |
Proposed Signaling Pathway for this compound-Induced Fibroblast Migration:
While the precise signaling pathway of this compound in fibroblasts has not been fully elucidated, based on the known mechanisms of fibroblast migration, a plausible pathway involves the activation of the MAPK/ERK signaling cascade. This pathway is a central regulator of cell migration in response to various stimuli.
References
- 1. ERK signaling for cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poliothrysoside and its derivatives as novel insulin sensitizers potentially driving AMPK activation and inhibiting adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Nigracin: A Technical Guide to its Discovery, Origin, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigracin is a phenolic glycoside that has garnered increasing interest in the scientific community for its diverse pharmacological properties. Initially discovered in the mid-20th century, recent research has unveiled its potential in various therapeutic areas, including wound healing, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the discovery, origin, chemical properties, and known biological activities of this compound, with a focus on the experimental methodologies and quantitative data available to date.
Discovery and Origin
More recently, this compound has been isolated from other plant sources, indicating a wider distribution in the plant kingdom than initially understood. A significant rediscovery of this compound was made during a bioassay-guided fractionation of extracts from the stem bark of Drypetes klainei Pierre ex Pax, a plant used in traditional Cameroonian medicine for wound healing. This work not only identified a new botanical source but also provided the first scientific evidence of this compound's potent wound healing capabilities.
Chemical Properties
This compound is a phenolic glycoside with the molecular formula C₂₀H₂₂O₉. Its structure consists of a phenolic aglycone linked to a sugar moiety. The detailed structural elucidation has been accomplished using modern spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Property | Value |
| Molecular Formula | C₂₀H₂₂O₉ |
| Molecular Weight | 406.38 g/mol |
| Class | Phenolic Glycoside |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol (B129727), ethanol, and other polar organic solvents |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, making it a promising candidate for further drug development. The most well-documented of these are its effects on wound healing and its anti-inflammatory properties.
Wound Healing Activity
In vitro studies have demonstrated that this compound significantly promotes the proliferation and migration of fibroblasts, key cells involved in the wound healing process. A scratch wound assay using murine fibroblasts (3T3 cells) showed that this compound accelerates wound closure in a dose-dependent manner.
Table 1: Effect of this compound on Fibroblast Proliferation
| This compound Concentration (µg/mL) | Cell Proliferation (% of Control) |
| 0.015 | 110 ± 5 |
| 0.03 | 115 ± 6 |
| 0.3 | 125 ± 8 |
| 6.0 | 140 ± 10 |
| 9.0 | 142 ± 11 |
| 12.0 | 141 ± 10 |
Table 2: Effect of this compound on Fibroblast Migration (Scratch Wound Assay)
| This compound Concentration (µg/mL) | Wound Closure at 24h (% of Initial Area) |
| 0 (Control) | 30 ± 4 |
| 0.015 | 45 ± 5 |
| 0.03 | 52 ± 6 |
| 0.3 | 65 ± 7 |
| 6.0 | 78 ± 8 |
While the precise signaling pathways are still under investigation, the pro-migratory and pro-proliferative effects of this compound on fibroblasts suggest the involvement of pathways that regulate the cytoskeleton, cell adhesion, and cell cycle progression. A hypothesized pathway is presented below.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins. The inhibitory action on COX-2 suggests that this compound may have potential as a therapeutic agent for inflammatory disorders with a potentially better side-effect profile than non-selective COX inhibitors.
Other Reported Activities
Preliminary studies have also suggested other potential therapeutic applications for this compound:
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Antimalarial Activity: this compound has shown activity against the malaria parasite, Plasmodium falciparum, in in vitro assays.
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Antidiabetic Activity: Some evidence points towards this compound's ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a potential role in managing blood glucose levels.
Further research is required to fully elucidate the mechanisms and therapeutic potential of these activities.
Experimental Protocols
Bioassay-Guided Isolation of this compound from Drypetes klainei
The following is a representative modern protocol for the isolation of this compound.
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Extraction: Dried and powdered stem bark of D. klainei is macerated with methanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.
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Fractionation: The crude methanol extract is subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (BuOH), to yield different fractions.
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Bioassay: Each fraction is tested for its biological activity (e.g., ability to promote fibroblast migration in a scratch wound assay). The most active fraction is selected for further purification.
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Chromatographic Purification: The active fraction is subjected to preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and a gradient elution system (e.g., water and methanol) to isolate the pure compound.
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Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).
In Vitro Scratch Wound Healing Assay
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Cell Culture: Murine fibroblasts (e.g., 3T3 cell line) are cultured in a suitable medium (e.g., DMEM with 10% FBS) until they reach confluence in 24-well plates.
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Scratch Formation: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.
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Treatment: The cells are washed with PBS to remove detached cells and then treated with various concentrations of this compound dissolved in the culture medium. A vehicle control (medium with the solvent used to dissolve this compound) is also included.
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Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 12, and 24 hours) using a microscope equipped with a camera.
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Data Analysis: The area of the scratch is measured at each time point using image analysis software. The percentage of wound closure is calculated relative to the initial scratch area.
COX-2 Inhibition Assay
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Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in a reaction buffer.
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Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of this compound or a known COX-2 inhibitor (positive control) for a specific period.
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Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
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Product Quantification: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
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IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of COX-2 activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a naturally occurring phenolic glycoside with significant therapeutic potential, particularly in the areas of wound healing and inflammation. Its well-defined chemical structure and promising biological activities make it an attractive lead compound for drug discovery and development. The experimental protocols outlined in this guide provide a foundation for further research into its mechanisms of action and for the exploration of its full therapeutic potential. Future studies should focus on elucidating the specific signaling pathways involved in its various biological effects and on evaluating its efficacy and safety in preclinical and clinical settings.
The Biosynthesis of Nigracin in Plants: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nigracin, a phenolic glycoside first identified in Populus nigra, has garnered interest for its potential pharmacological activities. As a member of the diverse family of salicinoids, its biosynthesis is intrinsically linked to the central phenylpropanoid pathway in plants. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon current knowledge of salicinoid metabolism in Populus species. It details the enzymatic steps, precursor molecules, and includes relevant quantitative data and experimental protocols to facilitate further research and drug development endeavors.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to be a multi-step process originating from the shikimate and phenylpropanoid pathways. The pathway can be broadly divided into three main stages: 1) formation of the C6-C1 phenolic aglycone, 2) glycosylation of the aglycone, and 3) acylation of the glycoside.
Formation of the 4-hydroxy-2-(hydroxymethyl)phenol Aglycone
The aglycone of this compound, 4-hydroxy-2-(hydroxymethyl)phenol, is believed to be derived from L-phenylalanine, a product of the shikimate pathway. The conversion of L-phenylalanine to the specific aglycone likely involves a series of enzymatic reactions including deamination, hydroxylation, side-chain shortening, and reduction. While the exact sequence of these events and the specific enzymes for this compound are yet to be fully elucidated, the general steps are inferred from studies on related salicinoids.
A key intermediate in the biosynthesis of many salicinoids is salicyl alcohol, which is formed from cinnamic acid. The formation of the this compound aglycone would require an additional hydroxylation at the C4 position of the benzene (B151609) ring and a hydroxylation of the methyl group at the C2 position.
Glycosylation of the Aglycone
Once the 4-hydroxy-2-(hydroxymethyl)phenol aglycone is synthesized, it undergoes glycosylation. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT), which transfers a glucose molecule from UDP-glucose to the phenolic hydroxyl group of the aglycone. In Populus, UGT71L1 has been identified as a key enzyme in the glycosylation of salicinoid precursors. It is plausible that a member of this UGT family is responsible for the glycosylation of the this compound aglycone.
Benzoylation of the Glycoside
The final step in the biosynthesis of this compound is the benzoylation of the glucose moiety at the C6 position. This reaction is catalyzed by a benzoyltransferase, which utilizes benzoyl-CoA as the acyl donor. In Populus trichocarpa, two BAHD-type acyltransferases, PtSABT and PtBEBT, have been characterized and are involved in the synthesis of salicyl benzoate (B1203000) and benzyl (B1604629) benzoate, respectively. A similar acyltransferase is hypothesized to catalyze the final step in this compound biosynthesis.
Quantitative Data
The following table summarizes representative kinetic data for enzymes related to the biosynthesis of salicinoids, which can serve as a reference for studying the enzymes involved in this compound biosynthesis.
| Enzyme | Substrates | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| PtSABT | Benzoyl-CoA, Salicyl alcohol | 45.1 | 2.07 | 4.59 x 104 | (Chedgy et al., 2015) |
| PtBEBT | Benzoyl-CoA, Benzyl alcohol | 55.3 | 1.76 | 3.18 x 104 | (Chedgy et al., 2015) |
| UGT71L1 | Salicyl benzoate, UDP-glucose | N/A | N/A | N/A | (Fellenberg et al., 2020) |
Note: Detailed kinetic parameters for UGT71L1 with the specific aglycone of this compound are not yet available.
Experimental Protocols
Extraction and Quantification of this compound from Plant Tissues
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Tissue Homogenization: Freeze fresh plant tissue (e.g., leaves, bark) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.
-
Extraction: Resuspend the powdered tissue in 80% (v/v) methanol. Vortex thoroughly and incubate at 4°C for at least 4 hours with gentle agitation.
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Clarification: Centrifuge the extract at 14,000 x g for 15 minutes to pellet cell debris.
-
Analysis by HPLC-MS: Analyze the supernatant using a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Detection: UV detector at 280 nm and MS detector in negative ion mode.
-
-
Quantification: Use a purified this compound standard to generate a standard curve for accurate quantification.
Heterologous Expression and Enzyme Assays of Candidate Biosynthetic Enzymes
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Gene Cloning: Isolate the full-length cDNA of the candidate gene (e.g., UGT or benzoyltransferase) from Populus nigra RNA and clone it into an appropriate expression vector (e.g., pET-28a for E. coli expression).
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Heterologous Expression: Transform the expression construct into a suitable host (e.g., E. coli BL21(DE3)). Induce protein expression with IPTG.
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Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assay (for a candidate UGT):
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Prepare a reaction mixture containing the purified enzyme, the putative aglycone substrate, and UDP-glucose in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Incubate the reaction at 30°C for a defined period.
-
Stop the reaction by adding an equal volume of methanol.
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Analyze the reaction products by HPLC-MS to detect the formation of the glycosylated product.
-
-
Enzyme Assay (for a candidate benzoyltransferase):
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Prepare a reaction mixture containing the purified enzyme, the glycosylated substrate (this compound precursor), and benzoyl-CoA in a suitable buffer.
-
Incubate and analyze the reaction as described for the UGT assay, looking for the benzoylated product.
-
Visualizations
Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.
Caption: General experimental workflow for studying this compound biosynthesis.
Unraveling the Pro-Regenerative Potential of Nigracin: A Technical Guide to its Mechanism of Action in Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wound healing is a complex and highly regulated physiological process essential for maintaining skin integrity. Dysregulation of this process can lead to chronic wounds and significant morbidity. Emerging evidence has identified Nigracin, a phenolic glycoside, as a promising bioactive compound with significant pro-healing properties. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action in wound healing, with a focus on its effects on key cellular processes. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the potential signaling pathways involved, offering a valuable resource for researchers and professionals in the field of tissue repair and drug discovery.
Introduction to this compound
This compound is a phenolic glycoside that has been isolated from the stem bark of Drypetes klainei Pierre ex Pax and the bark and leaves of Populus nigra.[1][2] Traditionally, extracts from Drypetes klainei have been used by the Baka people in Cameroon for treating wounds and burns.[3] Scientific validation of this traditional use has led to the identification of this compound as the primary bioactive compound responsible for the tissue repair properties of these extracts.[1]
Chemically, this compound has the molecular formula C₂₀H₂₂O₉ and the CAS number 18463-25-7. Its structure as a phenolic glycoside bestows upon it antioxidant and anti-inflammatory properties, which are crucial in the context of wound healing.
Demonstrated Effects of this compound on Wound Healing
The primary demonstrated effect of this compound in wound healing is its ability to stimulate the activity of fibroblasts, which are key cells in the proliferative phase of tissue repair.
Stimulation of Fibroblast Migration
In vitro studies have shown that this compound significantly enhances the migration of fibroblasts, a critical process for the closure of the wound gap. This effect has been observed to be dose-dependent, with this compound being active even at very low concentrations. The accelerated migration of fibroblasts to the wound site facilitates the formation of granulation tissue and subsequent re-epithelialization.
Enhancement of Fibroblast Proliferation
Alongside promoting migration, this compound has also been shown to stimulate the proliferation of fibroblasts. An increase in the number of fibroblasts at the wound site leads to enhanced deposition of extracellular matrix (ECM) components, such as collagen, which are vital for restoring the structural integrity of the damaged tissue.
Quantitative Data on this compound's Efficacy
The pro-migratory effect of this compound on fibroblasts has been quantified using the scratch wound healing assay. The data from these experiments, as reported by Sferrazza et al. (2020), are summarized in the table below.
| This compound Concentration (µg/mL) | Scratch Closure Rate (%) after 24h (Mean ± SD) | Significance vs. Control (p-value) |
| 0 (Control) | 35.2 ± 2.5 | - |
| 0.015 | 45.1 ± 3.1 | < 0.05 |
| 0.03 | 48.3 ± 2.8 | < 0.05 |
| 0.3 | 52.7 ± 3.5 | < 0.01 |
| 6 | 60.1 ± 4.2 | < 0.01 |
| 9 | 58.9 ± 3.9 | < 0.01 |
| 12 | 57.5 ± 4.1 | < 0.01 |
Data extracted from Sferrazza et al., 2020.
Experimental Protocols
The following is a detailed protocol for the in vitro scratch wound healing assay, as adapted from the methodology used to assess the efficacy of this compound.
Cell Culture and Seeding
-
Murine fibroblast cell line 3T3 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
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For the assay, fibroblasts are seeded into 12-well plates at a density that allows them to reach 90-100% confluency within 24 hours.
Scratch Wound Creation
-
Once the cell monolayer is confluent, a sterile 200 µL pipette tip is used to create a linear scratch across the center of each well.
-
The wells are then gently washed twice with phosphate-buffered saline (PBS) to remove detached cells and debris.
Treatment with this compound
-
After washing, the medium is replaced with fresh culture medium containing various concentrations of this compound (e.g., 0.015, 0.03, 0.3, 6, 9, and 12 µg/mL).
-
A control group is treated with medium containing the vehicle used to dissolve this compound.
Imaging and Analysis
-
Images of the scratches are captured at 0 hours (immediately after scratching) and at subsequent time points (e.g., 6, 12, and 24 hours) using a phase-contrast microscope.
-
The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ).
-
The scratch closure rate is calculated as the percentage of the initial scratch area that has been repopulated by migrating cells.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Potential Signaling Pathways in this compound-Mediated Wound Healing
While the precise signaling pathways modulated by this compound in wound healing have not been fully elucidated, its known anti-inflammatory and pro-proliferative effects suggest potential interactions with key pathways in skin repair. This compound has been shown to exhibit anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2). The following diagram illustrates a generalized overview of wound healing signaling, highlighting potential points of intervention for a molecule with this compound's properties.
Disclaimer: The direct interaction of this compound with the PI3K/Akt and MAPK pathways in the context of wound healing is hypothesized based on its observed cellular effects and has not yet been experimentally confirmed. Further research is required to elucidate the specific molecular targets of this compound.
Discussion of Potential Mechanisms of Action
The pro-healing effects of this compound are likely multifactorial, stemming from its anti-inflammatory and antioxidant properties, as well as its direct influence on fibroblast behavior.
Anti-inflammatory Action
Chronic inflammation is a major barrier to effective wound healing. This compound's ability to inhibit COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins, suggests that it may help to create a more favorable microenvironment for tissue repair by dampening the inflammatory response.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidants, can impair wound healing by damaging cells and extracellular matrix components. While the specific antioxidant mechanisms of this compound have not been detailed, it is plausible that it contributes to reducing oxidative stress at the wound site, thereby protecting cells and promoting their function.
Modulation of Cellular Signaling
The observed effects of this compound on fibroblast migration and proliferation strongly suggest an interaction with intracellular signaling pathways that regulate these processes. The PI3K/Akt and MAPK pathways are central regulators of cell growth, survival, and motility. It is hypothesized that this compound may directly or indirectly modulate these pathways to promote the observed pro-healing cellular responses. Future research should focus on investigating the effects of this compound on the phosphorylation status and activity of key proteins in these cascades.
Conclusion and Future Directions
This compound has emerged as a promising natural compound for promoting wound healing, with clear evidence of its ability to stimulate fibroblast migration and proliferation. Its anti-inflammatory properties further support its therapeutic potential. However, a detailed understanding of its molecular mechanism of action is still in its infancy.
Future research should be directed towards:
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Elucidating the specific signaling pathways modulated by this compound in fibroblasts and keratinocytes.
-
Investigating the antioxidant mechanisms of this compound and their contribution to its pro-healing effects.
-
Evaluating the efficacy of this compound in in vivo models of wound healing to confirm its therapeutic potential.
-
Exploring the potential for synergistic effects when combined with other wound healing agents.
A deeper understanding of this compound's mechanism of action will be crucial for its development as a novel therapeutic agent for the management of acute and chronic wounds.
References
- 1. Innovative Wound Healing Strategy Through Amorphization of Active Pharmaceutical Ingredients as an Effective Approach for Hydrogel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Application of Growth Factors and Cytokines in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioassay-Guided Isolation of this compound, Responsible for the Tissue Repair Properties of Drypetes Klainei Stem Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Nigracin: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document summarizes the current publicly available scientific literature on the pharmacokinetics and pharmacodynamics of Nigracin. It is intended for informational purposes for a technical audience. A comprehensive investigation reveals a significant lack of quantitative pharmacokinetic and detailed pharmacodynamic data for this specific compound. Much of the available information is qualitative, focusing on its wound-healing properties. This guide will present the existing data, highlight knowledge gaps, and provide context based on the broader class of phenolic glycosides.
Introduction
This compound is a phenolic glycoside that has been isolated from plant species such as Drypetes klainei and Populus nigra.[1] It has garnered scientific interest primarily for its potential therapeutic application in tissue repair and wound healing.[1] Preclinical studies have demonstrated its ability to stimulate fibroblast growth and migration, key processes in the healing cascade. However, a detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its specific molecular targets and signaling pathways, remains to be elucidated. This document aims to consolidate the available scientific information on this compound and to provide a framework for future research and development.
It is critical to distinguish this compound from Nigericin, a structurally and functionally different molecule. Nigericin is a polyether antibiotic that acts as a potassium ionophore and is known to activate the NLRP3 inflammasome.[2][3][4] The two compounds have distinct mechanisms of action and should not be confused.
Pharmacodynamics: The Wound Healing Effects of this compound
The primary pharmacodynamic effect of this compound reported in the literature is its positive influence on wound healing. In vitro studies have shown that this compound can stimulate the proliferation and migration of fibroblasts, which are critical for the formation of new connective tissue to heal wounds. While the precise mechanism of action has not been fully detailed, the effects are consistent with the known roles of other phenolic compounds in the wound healing process.
Table 1: Qualitative Pharmacodynamic Effects of this compound
| Pharmacodynamic Effect | Observed Outcome | Experimental Model |
| Fibroblast Proliferation | Increased fibroblast cell number | In vitro cell culture |
| Fibroblast Migration | Enhanced closure of scratch wounds | In vitro scratch assay |
Proposed General Mechanism of Action in Wound Healing
The signaling pathways directly modulated by this compound have not yet been identified. However, based on the activities of other phenolic compounds in wound healing, a general proposed mechanism can be hypothesized. Phenolic compounds are known to influence various stages of wound healing, including inflammation, proliferation, and remodeling, through their antioxidant and anti-inflammatory properties, as well as by modulating key signaling pathways involved in cell growth and migration.
Pharmacokinetics: An Unexplored Frontier
There is currently no published quantitative data on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME). As a phenolic glycoside, its pharmacokinetic profile is likely influenced by the properties of this chemical class.
Phenolic glycosides are generally more polar than their aglycone counterparts due to the presence of a sugar moiety. This can affect their oral bioavailability. The glycosidic bond may be hydrolyzed by enzymes in the gastrointestinal tract, releasing the aglycone, which may then be absorbed. The metabolism of absorbed phenolic compounds typically involves phase I and phase II reactions in the liver, leading to the formation of various metabolites that are then excreted.
Table 2: Anticipated Pharmacokinetic Parameters for this compound (Hypothetical)
| Parameter | Description | Expected Considerations for a Phenolic Glycoside |
| Absorption | ||
| Bioavailability | The fraction of the administered dose that reaches systemic circulation. | Potentially low due to polarity and first-pass metabolism. |
| Tmax | Time to reach maximum plasma concentration. | Dependent on the rate of hydrolysis and absorption. |
| Cmax | Maximum plasma concentration. | Influenced by dose, absorption rate, and clearance. |
| Distribution | ||
| Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Expected to be influenced by plasma protein binding and tissue permeability. |
| Metabolism | ||
| Primary Site | The main organ responsible for metabolizing the drug. | Likely the liver and potentially the gut microbiota. |
| Metabolic Pathways | The biochemical processes that alter the drug. | Expected to undergo hydrolysis, glucuronidation, sulfation, and methylation. |
| Excretion | ||
| Half-life (t1/2) | The time required for the plasma concentration to decrease by half. | Dependent on metabolism and clearance rates. |
| Route of Elimination | The primary way the drug and its metabolites leave the body. | Primarily through urine and feces. |
Experimental Protocols: A Methodological Overview
While specific experimental protocols for determining the pharmacokinetics and pharmacodynamics of this compound are not available in the literature, standard methodologies would be employed for such investigations.
Bioassay-Guided Isolation of this compound
The isolation of this compound from its natural sources has been achieved through bioassay-guided fractionation. This process involves separating plant extracts into different fractions and testing each fraction for its biological activity (e.g., fibroblast proliferation) to identify the active compound.
In Vitro Pharmacodynamic Studies
-
Cell Culture: Human or murine fibroblasts would be cultured under standard conditions.
-
Proliferation Assays: Assays such as MTT, XTT, or direct cell counting would be used to quantify the effect of different concentrations of this compound on fibroblast proliferation over time.
-
Migration Assays: A scratch (or wound healing) assay would be performed by creating a "scratch" in a confluent monolayer of fibroblasts and monitoring the rate of cell migration to close the gap in the presence or absence of this compound.
-
Signaling Pathway Analysis: Techniques like Western blotting or qPCR could be used to investigate the effect of this compound on the expression and activation of proteins involved in known wound healing signaling pathways (e.g., MAPK/ERK, PI3K/Akt).
In Vivo Pharmacokinetic Studies
-
Animal Models: Rodent models (e.g., rats, mice) are typically used for initial pharmacokinetic studies.
-
Drug Administration: this compound would be administered through various routes (e.g., oral, intravenous) at different doses.
-
Sample Collection: Blood samples would be collected at multiple time points after administration.
-
Bioanalysis: A sensitive and specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS), would be developed and validated to quantify the concentration of this compound and its potential metabolites in plasma.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data would be analyzed using pharmacokinetic modeling software to determine parameters such as AUC, Cmax, Tmax, half-life, and clearance.
Future Directions and Conclusion
The current body of research on this compound indicates its potential as a therapeutic agent for promoting wound healing. However, the lack of comprehensive pharmacokinetic and pharmacodynamic data presents a significant hurdle for its further development. To advance this compound towards clinical application, future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways responsible for its effects on fibroblasts.
-
Conducting thorough in vivo studies to evaluate its efficacy and safety in animal models of wound healing.
-
Performing comprehensive pharmacokinetic studies to understand its ADME profile and to establish a basis for rational dose selection.
-
Developing a scalable and cost-effective synthesis method to ensure a consistent and pure supply of the compound for research and potential clinical use.
References
A Comprehensive Technical Guide on the Biological Activities of Nigracin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigracin is a phenolic glycoside that has garnered scientific interest due to its diverse biological activities. Initially isolated from Populus nigra, it has since been identified in other plant species, including Drypetes klainei, Itoa orientalis, Flacourtia indica, and Homalium ceylanicum[1]. This technical guide provides an in-depth overview of the known biological functions of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways to support further research and drug development endeavors.
Core Biological Activities
This compound has been demonstrated to possess several significant biological activities, most notably in wound healing and anti-inflammatory processes. Additionally, preliminary studies have suggested its potential as an antimalarial and antidiabetic agent[1].
Wound Healing Activity
The most well-documented activity of this compound is its ability to promote tissue repair. In vitro studies have shown that this compound significantly stimulates the growth and migration of fibroblasts, which are critical cells in the wound healing process[1][2][3].
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| Murine 3T3 Fibroblasts | Cell Growth | 0.015 - 12 µg/mL | Dose-dependent stimulation of fibroblast growth, reaching a plateau between 6 and 9 µg/mL. | |
| Murine 3T3 Fibroblasts | Scratch Wound Assay | 0.015 - 12 µg/mL | Significant improvement in cell motility and wound closure in a dose-dependent manner. |
This assay is utilized to assess cell migration in vitro.
-
Cell Seeding: Murine 3T3 fibroblasts are seeded at a density of 4 x 10^4 cells/cm^2 and cultured for 24 hours to form a confluent monolayer.
-
Scratch Creation: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.
-
Treatment: The cells are then treated with varying concentrations of this compound (ranging from 0.015 to 12 µg/mL). A positive control, such as hyaluronic acid, and an untreated control are included.
-
Imaging and Analysis: The wound closure is monitored and imaged at specified time points (e.g., 0, 6, and 24 hours) using a phase-contrast microscope. The rate of wound closure is calculated to determine the effect of this compound on cell migration.
Anti-inflammatory Activity
This compound has been reported to exhibit anti-inflammatory properties through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.
The precise quantitative data (e.g., IC50 values) for COX-2 inhibition by this compound are not extensively detailed in the provided search results, warranting further investigation to quantify its anti-inflammatory potency.
Other Potential Biological Activities
Preliminary research has also pointed towards other potential therapeutic applications for this compound, although these are less characterized.
-
Antimalarial Activity: Studies have suggested that this compound may possess antimalarial properties.
-
Antidiabetic Potential: There is also an indication that this compound could have antidiabetic effects.
Further research, including detailed experimental protocols and quantitative analysis, is necessary to validate and characterize these potential activities.
Methodologies for Isolation and Identification
The isolation and identification of this compound from natural sources are crucial first steps for its biological characterization.
-
Extraction: A defatted methanol (B129727) extract (DME) is prepared from the plant material (e.g., stem bark of Drypetes klainei).
-
Fractionation: The crude DME is subjected to bioassay-guided fractionation using techniques like flash chromatography to separate it into different fractions.
-
Bioassay: Each fraction is tested for the biological activity of interest (e.g., wound healing) to identify the most active fraction(s).
-
Purification: The active fraction is further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
-
Identification: The chemical structure of the isolated compound is determined using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion and Future Directions
This compound is a promising natural compound with well-documented wound healing properties and potential anti-inflammatory, antimalarial, and antidiabetic activities. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals. Future research should focus on elucidating the precise molecular mechanisms underlying its various biological activities, particularly the signaling pathways involved in its wound healing and anti-inflammatory effects. Further preclinical and clinical studies are warranted to explore the full therapeutic potential of this compound.
References
- 1. Bioassay-Guided Isolation of this compound, Responsible for the Tissue Repair Properties of Drypetes Klainei Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioassay-Guided Isolation of this compound, Responsible for the Tissue Repair Properties of Drypetes Klainei Stem Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nigracin and Nigericin Derivatives: Synthesis, Biological Functions, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the salicinoid Nigracin and the polyether ionophore Nigericin, with a primary focus on the synthesis and potential therapeutic functions of Nigericin derivatives. Due to the limited information on this compound derivatives, this document distinguishes between the two parent compounds and extensively details the properties and experimental evaluation of fluorinated Nigericin derivatives. This guide includes detailed experimental protocols for synthesis and biological assays, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows to support further research and development in this area.
Introduction: Distinguishing this compound and Nigericin
It is crucial to differentiate between this compound and Nigericin, as they are distinct natural products with different chemical structures and biological activities.
-
This compound is a salicinoid, a type of phenolic glycoside, found in species like Populus nigra. Its structure features a salicyl alcohol core. Preliminary research suggests that this compound possesses anti-inflammatory and wound-healing properties[1].
-
Nigericin is a polyether antibiotic produced by Streptomyces hygroscopicus. It functions as a potassium ionophore, disrupting ion gradients across biological membranes. This activity underlies its broad-spectrum biological effects, including antibacterial, antiviral, and anticancer properties.
This guide will first briefly cover the known functions of this compound and then delve into a detailed exploration of Nigericin derivatives, for which a more substantial body of research exists.
This compound: A Promising Salicinoid
This compound has been identified as a bioactive compound with potential applications in tissue repair and inflammation modulation.
Biological Functions of this compound
-
Wound Healing: this compound has been shown to promote the growth of fibroblasts, which are critical cells in the wound healing process, suggesting its potential in supporting tissue repair[1].
-
Anti-inflammatory Activity: There is evidence indicating that this compound exhibits anti-inflammatory effects, contributing to its potential therapeutic value in inflammatory conditions[1].
Experimental Protocol: In Vitro Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on fibroblast migration, a key process in wound healing.
Objective: To assess the ability of this compound to promote the closure of a "scratch" in a confluent monolayer of fibroblast cells.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed HDFs into 24-well plates at a density that allows them to reach 90-100% confluency within 24 hours.
-
Cell Synchronization (Optional): Once confluent, replace the growth medium with a serum-free or low-serum medium for 18-24 hours to synchronize the cells in the G0 phase of the cell cycle. This helps to ensure that wound closure is primarily due to cell migration rather than proliferation.
-
Creating the Scratch: Gently create a linear scratch in the center of the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Carefully wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with a fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (medium only).
-
Image Acquisition: Capture images of the scratch in the same position for each well at time 0 and then at regular intervals (e.g., every 4-8 hours) for up to 48 hours or until the scratch is closed in the control wells.
-
Data Analysis: Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated and compared between different treatment groups.
Experimental Workflow for Scratch Assay
Caption: Workflow for the in vitro wound healing (scratch) assay.
Nigericin Derivatives: Synthesis and Biological Potential
Nigericin has been a subject of interest for chemical modification to enhance its therapeutic properties and reduce its toxicity. Fluorinated derivatives of Nigericin have shown particularly promising results.
Synthesis of Fluorinated Nigericin Derivatives
The synthesis of fluorinated Nigericin derivatives typically involves a two-step process starting from the parent Nigericin molecule.
Experimental Protocol: Synthesis of Fluorinated Nigericin Analogs
Step 1: Formation of Nigericin Acid Chloride
-
Dissolve Nigericin (1 equivalent) in anhydrous Dichloromethane (DCM).
-
Add thionyl chloride (SOCl₂) (excess, e.g., 5-10 equivalents) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude Nigericin acid chloride. This intermediate is typically used in the next step without further purification.
Step 2: Esterification with Fluorinated Phenols or Anilines
-
Dissolve the crude Nigericin acid chloride in anhydrous DCM.
-
Add a substituted fluorophenol or fluoroaniline (B8554772) (1.1-1.5 equivalents) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure fluorinated Nigericin derivative.
Synthesis Workflow for Fluorinated Nigericin Derivatives
Caption: General synthesis workflow for fluorinated Nigericin derivatives.
Biological Functions of Nigericin Derivatives
Fluorinated Nigericin derivatives have demonstrated potent antibacterial activity, notably against Gram-negative bacteria, which are often resistant to the parent compound[2][3].
Table 1: Minimum Inhibitory Concentration (MIC) of Nigericin and its Fluorinated Derivatives
| Compound | S. aureus (Gram-positive) MIC (µM) | E. coli (Gram-negative) MIC (µM) |
| Nigericin | 0.3 | >10 |
| NIG-3 (Fluorinated analog) | 2.5 | 0.3 |
| NIG-5 (Fluorinated analog) | 5.0 | 0.3 |
| Data sourced from Sahu et al., 2020 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
Objective: To determine the lowest concentration of a Nigericin derivative that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Nigericin derivative stock solutions
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare a two-fold serial dilution of the Nigericin derivative in MHB in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Nigericin and its derivatives have shown significant cytotoxicity against various cancer cell lines.
Table 2: Cytotoxicity (IC₅₀) of Nigericin and its Fluorinated Derivatives against Mouse Embryonic Fibroblasts (WTMEFs)
| Compound | 2-hour Treatment IC₅₀ (µM) | 24-hour Treatment IC₅₀ (µM) |
| Nigericin | ~10 | ~10 |
| NIG-3 (Fluorinated analog) | >100 | 66.87 |
| NIG-5 (Fluorinated analog) | >100 | 59.76 |
| Data sourced from Sahu et al., 2020 |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To assess the effect of Nigericin derivatives on the metabolic activity of cells, as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Nigericin derivative stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the Nigericin derivative. Include a vehicle control.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Signaling Pathways Modulated by Nigericin Derivatives
The biological effects of Nigericin and its derivatives are mediated through the modulation of specific intracellular signaling pathways.
NLRP3 Inflammasome Activation
Nigericin is a well-known activator of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. This is a key component of the innate immune system.
Signaling Pathway:
-
Nigericin, acting as a K⁺/H⁺ ionophore, induces the efflux of potassium ions (K⁺) from the cell.
-
This decrease in intracellular K⁺ concentration is a trigger for the activation of the NLRP3 inflammasome.
-
The activated NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD).
-
ASC, in turn, recruits and activates pro-caspase-1.
-
Active caspase-1 cleaves pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms (IL-1β and IL-18), which are then secreted from the cell.
NLRP3 Inflammasome Activation Pathway
References
In Silico Modeling of Nigracin Receptor Binding: A Technical Guide
Version: 1.0
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nigracin, a phenolic glycoside, has demonstrated significant potential in promoting tissue repair and wound healing by stimulating fibroblast growth and motility. However, its precise molecular mechanism of action, including its specific receptor target(s), remains to be elucidated. This technical guide provides a comprehensive, hypothetical framework for the in silico modeling of this compound's interaction with plausible protein receptors. The objective is to offer a structured computational workflow that can be employed to investigate its binding affinity and predict its modulatory effects on key signaling pathways involved in wound healing. This document outlines detailed protocols for molecular docking and molecular dynamics simulations, presents data in structured tables, and utilizes Graphviz for the visualization of signaling pathways and experimental workflows, thereby serving as a roadmap for future research into the pharmacology of this compound.
Introduction to this compound
This compound is a naturally occurring phenolic glycoside first isolated from Populus nigra. Recent studies have highlighted its significant biological activity in the context of tissue repair. Specifically, it has been shown to stimulate fibroblast proliferation and migration, which are critical processes in wound healing. Despite these promising findings, the direct molecular targets of this compound are currently unknown. Identifying the receptor(s) to which this compound binds is a crucial step in understanding its mechanism of action and for its potential development as a therapeutic agent.
In silico modeling provides a powerful and resource-efficient approach to predict and analyze the interactions between a small molecule (ligand) like this compound and potential protein targets. This guide outlines a systematic computational strategy to identify and characterize the binding of this compound to plausible receptors implicated in fibroblast activity and wound healing.
This compound Chemical Structure:
-
IUPAC Name: [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate[1]
-
Molecular Formula: C20H22O9[1]
-
Canonical SMILES: C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)CO)O)O)O[1]
Proposed Workflow for In Silico Analysis
The following diagram illustrates the proposed multi-step workflow for the computational investigation of this compound's receptor binding.
Potential Receptor Targets for this compound
Based on this compound's demonstrated effects on fibroblast proliferation and migration, several receptor families emerge as plausible targets. These are key players in the signaling cascades that govern wound healing.
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases that are crucial for cell proliferation, differentiation, and tissue repair.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays an essential role in re-epithelialization and dermal regeneration during wound healing.
-
Transforming Growth Factor-β Receptors (TGF-βRs): Serine/threonine kinase receptors that regulate a wide array of cellular processes in wound healing, including inflammation, angiogenesis, and extracellular matrix production.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Receptor tyrosine kinases that are potent stimulators of fibroblast proliferation and migration.
-
Integrins: Transmembrane receptors that mediate cell-matrix adhesion and are involved in mechanosignaling, which is crucial for fibroblast function and wound contraction.
The following sections will detail a hypothetical in silico analysis of this compound's binding to a representative member of each of these receptor families.
In Silico Modeling of this compound-Receptor Interactions
This section provides detailed, hypothetical protocols for molecular docking and molecular dynamics simulations. The quantitative data presented in the tables are for illustrative purposes, designed to reflect realistic outcomes of such analyses.
Ligand and Receptor Preparation
A crucial preliminary step for any docking or simulation study is the preparation of the ligand and receptor structures.
Experimental Protocol: Ligand and Receptor Preparation
-
Ligand Preparation (this compound):
-
Obtain the 2D structure of this compound from its SMILES string.
-
Convert the 2D structure to a 3D structure using a tool like Open Babel or the graphical interface of UCSF Chimera.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Add Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand structure in PDBQT format for use with AutoDock Vina.
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target receptor from the Protein Data Bank (PDB).
-
Remove all non-essential molecules from the PDB file, including water, co-ligands, and ions, unless they are known to be critical for binding.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Kollman charges).
-
Merge non-polar hydrogens.
-
Save the prepared receptor structure in PDBQT format.
-
Fibroblast Growth Factor Receptor 1 (FGFR1)
FGFR signaling is integral to cell proliferation and differentiation in tissue repair.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Definition: Define a search space (grid box) that encompasses the ATP-binding site of the FGFR1 kinase domain. The center and size of the box should be sufficient to allow for rotational and translational freedom of the ligand.
-
Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.
-
Execution: Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
Analysis: Analyze the output PDBQT file, which contains the predicted binding poses of this compound ranked by their binding affinity scores. Visualize the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's active site residues.
Data Presentation: Hypothetical Docking Results for this compound
| Target Receptor (PDB ID) | Binding Affinity (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues (Hypothetical) |
| FGFR1 (4ZSA) | -8.9 | 150 | Asp641, Glu562, Ala564 |
| EGFR (2GS2) | -9.2 | 95 | Met793, Leu718, Asp855 |
| TGF-βR1 (1VJY) | -8.5 | 250 | Lys232, Asp351, Ser280 |
| PDGFRα (5K5X) | -8.7 | 190 | Cys677, Asp836, His797 |
| Integrin αvβ3 (4MMZ) | -7.9 | 850 | Arg214, Asp218, Ser123 |
Experimental Protocol: Molecular Dynamics (MD) Simulation with GROMACS
-
System Preparation:
-
Use the top-ranked docked pose of the this compound-FGFR1 complex as the starting structure.
-
Choose a suitable force field (e.g., CHARMM36 for the protein, CGenFF for the ligand).
-
Place the complex in a periodic box of appropriate dimensions (e.g., cubic).
-
Solvate the system with a water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization: Perform steepest descent energy minimization to relax the system and remove steric clashes.
-
Equilibration:
-
Perform an NVT (constant number of particles, volume, and temperature) equilibration for 1 ns to stabilize the system's temperature.
-
Perform an NPT (constant number of particles, pressure, and temperature) equilibration for 5 ns to stabilize the system's pressure and density.
-
-
Production MD: Run a production MD simulation for at least 100 ns.
-
Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess conformational stability.
-
Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Data Presentation: Hypothetical MD Simulation Results for this compound Complexes
| This compound-Receptor Complex | Average Protein RMSD (nm) | Average Ligand RMSD (nm) | Binding Free Energy (MM/PBSA) (kJ/mol) |
| This compound-FGFR1 | 0.25 ± 0.03 | 0.12 ± 0.02 | -150.5 ± 10.2 |
| This compound-EGFR | 0.22 ± 0.04 | 0.10 ± 0.01 | -165.8 ± 12.5 |
| This compound-TGF-βR1 | 0.28 ± 0.05 | 0.15 ± 0.03 | -142.1 ± 11.8 |
| This compound-PDGFRα | 0.26 ± 0.03 | 0.13 ± 0.02 | -148.3 ± 9.7 |
| This compound-Integrin αvβ3 | 0.31 ± 0.06 | 0.18 ± 0.04 | -120.4 ± 15.3 |
Mandatory Visualization: FGFR Signaling Pathway
Epidermal Growth Factor Receptor (EGFR)
EGFR activation is a critical event in wound healing, promoting the migration and proliferation of keratinocytes.
Mandatory Visualization: EGFR Signaling Pathway
Transforming Growth Factor-β Receptor 1 (TGF-βR1)
The TGF-β signaling pathway is a master regulator of wound healing, influencing fibroblast differentiation into myofibroblasts and extracellular matrix deposition.
Mandatory Visualization: TGF-βR Signaling Pathway
Platelet-Derived Growth Factor Receptor α (PDGFRα)
PDGF and its receptors are key drivers of the proliferative phase of wound healing, stimulating the division and migration of fibroblasts.
Mandatory Visualization: PDGFR Signaling Pathway
Integrin αvβ3
Integrins are crucial for fibroblast adhesion to the extracellular matrix, a process that triggers intracellular signals promoting survival and proliferation.
Mandatory Visualization: Integrin Signaling Pathway
Conclusion
While the precise molecular target of this compound remains to be experimentally validated, this guide provides a robust and detailed in silico framework to accelerate this discovery process. By systematically evaluating the binding of this compound to key receptors involved in wound healing, researchers can generate testable hypotheses regarding its mechanism of action. The outlined protocols for molecular docking and molecular dynamics simulations, combined with the visualization of relevant signaling pathways, offer a comprehensive roadmap for future computational and experimental investigations. The insights gained from such studies will be invaluable for unlocking the full therapeutic potential of this compound in tissue repair and regenerative medicine.
References
Methodological & Application
Application Notes and Protocols for the Isolation of Nigracin from Populus nigra
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the isolation of Nigracin, a phenolic glycoside with potential therapeutic properties, from the plant species Populus nigra (black poplar). While this compound was first identified in Populus nigra, this protocol is adapted from a successful bioassay-guided isolation from Drypetes klainei due to the detailed public availability of that methodology.[1][2] The principles and techniques outlined are readily applicable to the processing of Populus nigra plant material.
Data Presentation
The isolation of this compound is a multi-step process involving extraction and chromatographic purification. The expected yield of this compound can vary based on the plant material and extraction efficiency.
| Parameter | Value | Source Plant |
| Yield of this compound (% w/w of dried plant material) | 0.022% | Drypetes klainei (stem bark) |
Experimental Protocols
This section details the materials and methods required for the successful isolation and purification of this compound.
Materials and Reagents
-
Dried and powdered Populus nigra plant material (e.g., bark, leaves, or buds)
-
Methanol (B129727) (MeOH), analytical grade
-
Water (H₂O), distilled or deionized
-
Trifluoroacetic acid (TFA)
-
Silica (B1680970) LiChroprep® RP-18 (25-40 µm) or equivalent C18 reverse-phase silica gel
-
Solvents for chromatography (HPLC grade): Methanol and Water
-
Standard laboratory glassware and equipment (beakers, flasks, columns, etc.)
-
Sonicator
-
Centrifuge
-
Flash chromatography system
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Rotary evaporator
Step 1: Preparation of the Crude Extract
-
Maceration: Weigh the dried, powdered Populus nigra plant material. Add methanol to the powder in a large flask. The ratio of plant material to solvent will depend on the scale of the extraction.
-
Extraction: Allow the mixture to macerate at room temperature for a specified period (e.g., 24-48 hours) with occasional agitation to ensure thorough extraction.
-
Filtration and Concentration: Filter the mixture to separate the plant debris from the methanol extract. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude methanol extract.
Step 2: Fractionation by Flash Chromatography
This step aims to separate the crude extract into fractions to enrich the concentration of this compound.
-
Column Packing: Prepare a glass column packed with C18 reverse-phase silica gel. The size of the column will depend on the amount of crude extract to be fractionated.
-
Sample Preparation: Dissolve a known amount of the crude methanol extract in a minimal amount of the initial mobile phase (e.g., H₂O/MeOH 80/20).[1] Sonicate the sample to ensure it is fully dissolved and centrifuge to remove any particulate matter.[1]
-
Chromatographic Separation:
-
Load the prepared sample onto the packed column.
-
Begin elution with a stepwise gradient of decreasing polarity. A suggested starting solvent system is H₂O/MeOH with the potential addition of a small amount of TFA (e.g., 0.04%) to improve peak shape.[1]
-
Collect fractions of a fixed volume.
-
-
Fraction Analysis: Analyze the collected fractions using a suitable analytical method, such as Thin Layer Chromatography (TLC) or analytical HPLC, to identify the fractions containing this compound. A reference standard of this compound would be beneficial for this step.
Step 3: Purification of this compound by Semi-Preparative HPLC
The enriched fractions from flash chromatography are further purified to obtain pure this compound.
-
Column: Use a semi-preparative C18 HPLC column.
-
Mobile Phase: A gradient of methanol and water, with a small amount of TFA (e.g., 0.04%), is typically used. An example gradient is as follows:
-
5% to 30% MeOH in H₂O over 12 minutes
-
30% to 41% MeOH in H₂O over 25 minutes
-
41% to 60% MeOH in H₂O over 40 minutes
-
60% to 100% MeOH in H₂O over 10 minutes
-
-
Injection and Collection: Inject the this compound-containing fraction(s) onto the HPLC system. Collect the peak corresponding to this compound based on its retention time, which can be confirmed with a reference standard or by subsequent analytical techniques.
-
Solvent Removal: Evaporate the solvent from the collected fraction containing pure this compound, typically using a rotary evaporator or a lyophilizer.
Step 4: Structural Elucidation
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
References
Application Notes and Protocols for the Synthesis and Evaluation of Nigracin and its Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nigracin is a phenolic glycoside first isolated from the bark and leaves of Populus nigra.[1][2] It has garnered significant interest in the scientific community due to its demonstrated biological activities, most notably its potent wound healing properties.[2] Studies have shown that this compound stimulates fibroblast growth and migration, key processes in tissue repair, making it a promising candidate for the development of new therapeutic agents for wound care.[2] This document provides a comprehensive overview of the isolation, characterization, and biological evaluation of this compound, along with proposed synthetic strategies for this compound and its analogues.
Application Notes
Isolation and Characterization of this compound
This compound is naturally found in various plant species, including Drypetes klainei and Populus nigra.[1] The isolation of this compound is typically achieved through a multi-step extraction and chromatographic purification process from its natural sources.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 18463-25-7 | BioCrick |
| Molecular Formula | C20H22O9 | BioCrick |
| Molecular Weight | 406.4 g/mol | BioCrick |
| Appearance | Powder | BioCrick |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |
Spectroscopic Characterization:
The structural elucidation of this compound is confirmed through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule, allowing for unambiguous identification.
Biological Activity of this compound
This compound has been shown to significantly promote wound healing by enhancing the migration of fibroblasts, which are critical cells in the tissue repair process. The following table summarizes the quantitative data from an in vitro scratch wound healing assay.
Table 2: Effect of this compound on Fibroblast Migration (Scratch Wound Closure)
| This compound Concentration (µg/ml) | Scratch Closure Rate (%) after 24h (Mean ± SD) | Significance vs. Control (p-value) |
| 0 (Control) | 35 ± 3 | - |
| 0.015 | 48 ± 4 | < 0.05 |
| 0.03 | 55 ± 5 | < 0.01 |
| 0.3 | 62 ± 6 | < 0.01 |
| 6 | 68 ± 7 | < 0.01 |
| 9 | 75 ± 8 | < 0.01 |
| 12 | 80 ± 9 | < 0.01 |
Data is presented as the percentage of the initial scratch area that is closed after 24 hours of treatment. A higher percentage indicates greater cell migration.
Proposed Synthetic Strategies
As of now, a specific, detailed chemical synthesis of this compound has not been reported in the literature. However, based on its structure as a phenolic glycoside, a general synthetic approach can be proposed. This strategy can also be adapted for the synthesis of this compound analogues to explore structure-activity relationships.
Proposed General Synthesis of this compound:
The synthesis of a phenolic glycoside like this compound would likely involve a multi-step process, including the preparation of the aglycone and the glycosyl donor, followed by a glycosylation reaction and subsequent deprotection steps.
References
- 1. Bioassay-Guided Isolation of this compound, Responsible for the Tissue Repair Properties of Drypetes Klainei Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioassay-Guided Isolation of this compound, Responsible for the Tissue Repair Properties of Drypetes Klainei Stem Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Nigracin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigracin, a phenolic glycoside, has garnered interest for its potential therapeutic properties, notably in promoting wound healing through the stimulation of fibroblast growth and migration[1][2][3]. Accurate and precise quantification of this compound is paramount for research, quality control, and formulation development. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Analytical Methods for this compound Quantification
A summary of analytical methods for the quantification of this compound is presented below. While specific quantitative performance data for this compound is not widely published, the following tables provide examples of typical validation parameters for the analysis of similar phenolic glycosides, offering a benchmark for method development and validation.
Table 1: Example HPLC Method Validation Parameters for Phenolic Glycoside Quantification
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Specificity | No interference from blank/placebo |
Table 2: Example LC-MS/MS Method Validation Parameters for Phenolic Glycoside Quantification
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Matrix Effect | Minimal and compensated by internal standard |
Table 3: Example UV-Vis Spectrophotometry Method Validation Parameters for Phenolic Glycoside Quantification
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 2.0 - 5.0 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Experimental Protocols
Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is adapted from a method used for the analysis of this compound from plant extracts[1].
A. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Agilent Technologies LiChrospher 100 RP-18, 5 µm, 250 x 4 mm)[1]
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Sample preparation: Syringe filters (0.45 µm)
B. Chromatographic Conditions
-
Mobile Phase A: 0.04% TFA in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
5% to 30% B in 12 min
-
30% to 41% B in 25 min
-
41% to 60% B in 40 min
-
60% to 100% B in 10 min
-
-
Flow Rate: 0.7 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
C. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a 90:10 water/methanol mixture to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent.
-
Sample Preparation: Dissolve 10 mg of the sample extract in 1 mL of 90:10 water/methanol. Sonicate for 5 minutes and centrifuge for 8 minutes at 4500 RPM. Filter the supernatant through a 0.45 µm syringe filter before injection.
D. Analysis
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify this compound in the samples by comparing the peak area with the calibration curve.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method for this compound quantification.
A. Instrumentation and Materials
-
LC-MS/MS system (e.g., equipped with an electrospray ionization source)
-
C18 analytical column
-
This compound reference standard
-
Internal standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
B. LC and MS Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: To be optimized for optimal separation.
-
Flow Rate: To be optimized based on column dimensions.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be determined based on this compound's properties.
-
MRM Transitions: Determine the precursor and product ions for this compound and the IS by infusing a standard solution into the mass spectrometer.
C. Standard and Sample Preparation
-
Standard and IS Solutions: Prepare stock and working solutions of this compound and the IS in an appropriate solvent.
-
Sample Preparation: Perform a suitable extraction (e.g., protein precipitation, solid-phase extraction) of the sample matrix to remove interferences. Add the IS to all samples and standards.
D. Analysis
-
Inject the calibration standards and samples into the LC-MS/MS system.
-
Quantify this compound using the peak area ratio of the analyte to the IS against the calibration curve.
Quantification of this compound by UV-Vis Spectrophotometry
This method is suitable for the quantification of this compound in simpler matrices or as a preliminary estimation.
A. Instrumentation and Materials
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound reference standard
-
Methanol (spectroscopic grade)
B. Method
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound in methanol across the UV-Vis spectrum (e.g., 200-400 nm) to determine the λmax. The reported UV absorbance for this compound is at 225 nm.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions by dissolving the extract in methanol and filtering if necessary.
-
-
Analysis:
-
Measure the absorbance of the blank (methanol), calibration standards, and sample solutions at the determined λmax.
-
Construct a calibration curve of absorbance versus concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for this compound Quantification.
Caption: Hypothetical Signaling Pathway of this compound in Fibroblasts.
References
Application Notes and Protocols for Cell Culture Studies
Disclaimer: Initial searches for "Nigracin" yielded significant results for a similarly named compound, "Nigericin." These are two distinct molecules with different chemical structures and biological activities. This document provides information on both compounds to address the query comprehensively and prevent potential confusion.
-
This compound: A phenolic glycoside with demonstrated applications in promoting tissue repair and wound healing.
-
Nigericin: A polyether antibiotic extensively studied for its potent anti-cancer activities.
Part 1: Using this compound in Cell Culture Studies (Wound Healing)
Application Note: this compound for Fibroblast Proliferation and Migration
Introduction this compound is a phenolic glycoside isolated from plants such as Drypetes klainei and Populus nigra. In cell culture, its primary application is in the study of wound healing and tissue repair. It has been shown to significantly stimulate the growth and migration of fibroblasts, the primary cell type responsible for producing the extracellular matrix and collagen essential for tissue regeneration.[1] This makes this compound a compound of interest for dermatological and regenerative medicine research.
Mechanism of Action this compound promotes the proliferation and motility of fibroblasts. This activity contributes to the closure of wound gaps in in vitro models. Studies indicate that it enhances cell viability and migration in a dose-dependent manner without exhibiting cytotoxicity at effective concentrations.[1] While the precise signaling pathways are not fully elucidated, its action is linked to the fundamental processes of cell growth and movement.
Data Presentation
Table 1: Effect of this compound on Fibroblast Wound Closure
| Concentration (µg/mL) | Scratch Closure Rate (%) after 24h |
|---|---|
| 0 (Control) | ~30% |
| 0.015 | ~45% |
| 0.03 | ~50% |
| 0.3 | ~55% |
| 6.0 | ~60% |
| 9.0 | ~65% |
| 12.0 | ~70% |
(Data adapted from a study on 3T3 fibroblasts)[1]
Experimental Workflow
Caption: Workflow for a scratch wound healing assay using this compound.
Experimental Protocols
1. Cell Proliferation Assay (CCK-8/WST-8)
This protocol assesses the effect of this compound on fibroblast proliferation.
-
Materials:
-
Fibroblast cell line (e.g., NIH/3T3)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO or appropriate solvent)
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent
-
Microplate reader
-
-
Procedure:
-
Seed fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the this compound dilutions. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
2. Scratch Wound Healing Assay
This protocol measures the effect of this compound on cell migration.
-
Materials:
-
Fibroblast cell line (e.g., NIH/3T3)
-
6-well or 24-well cell culture plates
-
Sterile 200 µL pipette tips
-
This compound stock solution
-
Microscope with a camera
-
-
Procedure:
-
Seed fibroblasts into plates and grow to a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
Capture an image of the scratch in each well at time 0 (T0).
-
Incubate the plates for 24 hours (or other desired time points).
-
Capture images of the same scratch locations at 24 hours (T24).
-
Measure the area of the scratch at T0 and T24 using software like ImageJ.
-
Calculate the Scratch Closure Rate (%) using the formula: [(Area_T0 - Area_T24) / Area_T0] * 100.
-
Part 2: Using Nigericin in Cell Culture Studies (Anti-Cancer)
Application Note: Nigericin as an Anti-Cancer Agent
Introduction Nigericin is a polyether antibiotic and ionophore isolated from Streptomyces hygroscopicus. In the context of drug development, it is a well-documented anti-cancer agent with potent activity against a wide range of cancer cell lines. Its multifaceted mechanism of action makes it a valuable tool for studying cancer cell death, signaling, and chemoresistance.
Mechanism of Action Nigericin's primary mechanism is its function as a K+/H+ antiporter, which disrupts the ionic equilibrium across cellular and mitochondrial membranes. This leads to several downstream effects:
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential leads to increased production of reactive oxygen species (ROS).
-
Apoptosis Induction: Mitochondrial stress triggers the intrinsic apoptotic pathway, characterized by the activation of Caspase-3 and cleavage of PARP.
-
Pyroptosis Induction: In some cell types, particularly immune cells and certain cancer cells, the K+ efflux activates the NLRP3 inflammasome, leading to Caspase-1 activation, GSDMD cleavage, and a pro-inflammatory form of cell death called pyroptosis.
-
Inhibition of Signaling Pathways: Nigericin has been shown to inhibit key oncogenic signaling pathways, including STAT3 and Wnt/β-catenin, which are crucial for cancer cell proliferation, survival, and migration.
Data Presentation
Table 2: IC50 Values of Nigericin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.88 µM |
| 4T1 | Triple-Negative Breast Cancer | 2.51 µM |
| MOLM13 (sensitive) | Acute Myeloid Leukemia | 57.02 nM |
| MOLM13 (venetoclax-resistant) | Acute Myeloid Leukemia | 35.29 nM |
| HL60 (sensitive) | Acute Myeloid Leukemia | 20.49 nM |
| HL60 (cytarabine-resistant) | Acute Myeloid Leukemia | 1.20 nM |
(Data compiled from multiple sources)
Signaling Pathways and Visualizations
Caption: Nigericin inhibits the pro-survival SRC/STAT3/Bcl-2 pathway.
Caption: Nigericin disrupts the Wnt/β-catenin signaling pathway.
Experimental Protocols
1. Cell Viability Assay (MTT/XTT)
This protocol determines the IC50 value of Nigericin.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
Nigericin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent
-
Solubilization buffer (e.g., DMSO or SDS-HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Nigericin in culture medium.
-
Treat cells with the Nigericin dilutions for 24, 48, or 72 hours. Include a vehicle-only control.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
Plot the percentage of cell viability versus Nigericin concentration and determine the IC50 value using non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies Nigericin-induced apoptosis and necrosis via flow cytometry.
-
Materials:
-
Cancer cell line
-
6-well plates
-
Nigericin stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with Nigericin at the desired concentration (e.g., IC50) for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V(-) / PI(-) : Live cells
-
Annexin V(+) / PI(-) : Early apoptotic cells
-
Annexin V(+) / PI(+) : Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+) : Necrotic cells
-
-
3. Western Blot for Signaling Protein Analysis
This protocol detects changes in protein expression and phosphorylation (e.g., p-STAT3) following Nigericin treatment.
-
Materials:
-
Cancer cell line
-
Nigericin stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-total-STAT3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Plate cells and treat with Nigericin as desired.
-
Lyse the cells with ice-cold RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imager.
-
If necessary, strip the membrane and re-probe for total protein or a loading control like β-actin to ensure equal loading.
-
References
In Vivo Experimental Models for Testing Nigracin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigracin, a phenolic glycoside, has demonstrated promising bioactive properties in preclinical in vitro studies, notably in promoting wound healing and exhibiting anti-inflammatory effects. To further investigate its therapeutic potential and elucidate its mechanism of action in a complex biological system, in vivo experimental models are indispensable. This document provides detailed application notes and standardized protocols for evaluating the efficacy of this compound in established rodent models of wound healing, inflammation, and diabetes. The following sections are designed to guide researchers through the experimental design, execution, and data interpretation for each model.
Wound Healing Activity: Excisional and Incisional Models
Application Notes
The wound healing process is a complex series of overlapping events including inflammation, proliferation, and remodeling.[1] In vitro studies suggest that this compound stimulates fibroblast growth and migration, key processes in the proliferative phase of wound healing. The excisional and incisional wound models in rodents are standard and effective methods to assess the in vivo wound healing potential of test compounds.[2][3]
The excisional wound model is ideal for studying wound contraction and re-epithelialization, making it particularly relevant for assessing therapies for open wounds.[4][5] The rate of wound closure and histological analysis of the granulation tissue, collagen deposition, and angiogenesis provide key metrics of efficacy.
The incisional wound model is used to evaluate the effect of a substance on the tensile strength of healed tissue, which reflects the quality of the remodeling phase and collagen maturation.[3]
Experimental Groups:
-
Group 1: Negative Control: Vehicle control (e.g., sterile saline or ointment base).
-
Group 2: Positive Control: A commercially available wound healing agent (e.g., a growth factor-based gel).
-
Group 3-5: this compound Treatment Groups: Low, medium, and high doses of this compound formulated in the vehicle.
Experimental Protocols
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old, 200-250g for rats, 25-30g for mice).
-
Anesthetic (e.g., ketamine/xylazine cocktail).
-
Electric razor and depilatory cream.
-
Antiseptic solution (e.g., povidone-iodine).
-
Sterile surgical instruments (scissors, forceps, 6mm biopsy punch).
-
This compound formulations, vehicle, and positive control.
-
Digital camera and ruler for wound measurement.
-
Formalin for tissue fixation.
Procedure:
-
Anesthetize the animal.
-
Shave the dorsal thoracic region and clean with an antiseptic solution.[4]
-
Create a full-thickness excisional wound using a 6mm sterile biopsy punch.[6][7]
-
Topically apply the assigned treatment (Vehicle, Positive Control, or this compound) to the wound area.
-
Photograph the wound with a ruler for scale on day 0 and subsequently at regular intervals (e.g., days 3, 6, 9, 12, 15).
-
Monitor the animals daily for any signs of infection or adverse reactions.
-
Calculate the percentage of wound contraction at each time point using the formula: % Wound Contraction = [(Initial Wound Area - Specific Day Wound Area) / Initial Wound Area] x 100
-
On the final day, euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin, for histological analysis (H&E, Masson's trichrome staining).[8]
Materials:
-
Same as for the excisional model, with the addition of sterile sutures and a tensiometer.
Procedure:
-
Follow steps 1 and 2 of the excisional wound protocol.
-
Create two 6 cm long parallel paravertebral incisions through the full thickness of the skin.[3]
-
Close the incisions with interrupted sutures.
-
Apply the assigned treatments topically along the suture line daily for 9 days.
-
Remove the sutures on day 7.
-
On day 10, euthanize the animals and excise the healed wound tissue.
-
Measure the tensile strength of the healed tissue using a tensiometer.
Data Presentation
Table 1: Effect of this compound on Excisional Wound Healing (Hypothetical Data)
| Treatment Group | Mean % Wound Contraction (Day 9) | Mean Epithelialization Period (Days) | Histological Score (Collagen Deposition & Angiogenesis) |
| Vehicle Control | 45.2 ± 3.5 | 22.5 ± 1.8 | 4.2 ± 0.8 |
| Positive Control | 85.7 ± 4.1 | 15.1 ± 1.2 | 8.5 ± 1.1 |
| This compound (Low Dose) | 58.9 ± 3.9 | 19.8 ± 1.5 | 5.9 ± 0.9* |
| This compound (Medium Dose) | 75.4 ± 4.2 | 17.2 ± 1.3 | 7.8 ± 1.0 |
| This compound (High Dose) | 82.1 ± 4.0 | 16.0 ± 1.1 | 8.1 ± 1.2** |
*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.
Table 2: Effect of this compound on Incisional Wound Tensile Strength (Hypothetical Data)
| Treatment Group | Mean Tensile Strength (g) |
| Vehicle Control | 250.5 ± 15.2 |
| Positive Control | 480.2 ± 20.5 |
| This compound (Low Dose) | 310.8 ± 18.9* |
| This compound (Medium Dose) | 425.6 ± 19.8 |
| This compound (High Dose) | 465.1 ± 21.3** |
*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.
Visualization
Caption: Workflow for in vivo wound healing studies of this compound.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
Application Notes
Carrageenan-induced paw edema is a classic and highly reproducible model of acute inflammation, widely used for the evaluation of anti-inflammatory drugs.[9][10] The inflammatory response is biphasic, with an initial phase mediated by histamine (B1213489) and serotonin, followed by a later phase primarily mediated by prostaglandins, which involves the enzyme cyclooxygenase-2 (COX-2).[9] Given that this compound has been reported to exhibit anti-inflammatory activity against COX-2, this model is highly relevant.
Experimental Groups:
-
Group 1: Normal Control: No treatment, no carrageenan.
-
Group 2: Carrageenan Control: Vehicle + carrageenan injection.
-
Group 3: Positive Control: A known anti-inflammatory drug (e.g., Indomethacin) + carrageenan.
-
Group 4-6: this compound Treatment Groups: Low, medium, and high doses of this compound + carrageenan.
Experimental Protocol
Materials:
-
Male Wistar rats or Swiss albino mice.
-
Carrageenan (1% w/v in sterile saline).
-
Plethysmometer or digital calipers.
-
This compound solutions, vehicle, and positive control.
-
Syringes and needles.
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the vehicle, positive control, or this compound doses orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal (except the normal control group).[9][11]
-
Measure the paw volume or thickness immediately before carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer or calipers.[12]
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
At the end of the experiment, animals can be euthanized, and the paw tissue collected for biochemical analysis (e.g., measurement of inflammatory mediators like PGE2, TNF-α) or histological examination.
Data Presentation
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema (Hypothetical Data)
| Treatment Group | Paw Volume (mL) at 3 hours | % Inhibition of Edema |
| Normal Control | 0.12 ± 0.01 | - |
| Carrageenan Control | 0.85 ± 0.05 | 0 |
| Positive Control (Indomethacin) | 0.32 ± 0.03 | 72.6 |
| This compound (Low Dose) | 0.68 ± 0.04* | 23.3 |
| This compound (Medium Dose) | 0.51 ± 0.03 | 46.6 |
| This compound (High Dose) | 0.39 ± 0.02** | 63.0 |
*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Carrageenan Control.
Visualization
Caption: Simplified COX-2 pathway in carrageenan-induced inflammation.
Antidiabetic Potential: Streptozotocin (STZ)-Induced Diabetes Model
Application Notes
Streptozotocin (STZ) is a chemical that is selectively toxic to pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia, thereby mimicking type 1 diabetes.[13][14][15] This model is widely used to screen for potential antidiabetic agents. The efficacy of this compound can be assessed by its ability to lower blood glucose levels, improve glucose tolerance, and potentially preserve pancreatic β-cell function.
Experimental Groups:
-
Group 1: Normal Control: Vehicle treatment, no STZ.
-
Group 2: Diabetic Control: STZ induction + vehicle treatment.
-
Group 3: Positive Control: STZ induction + a standard antidiabetic drug (e.g., Glibenclamide).
-
Group 4-6: this compound Treatment Groups: STZ induction + low, medium, and high doses of this compound.
Experimental Protocol
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Streptozotocin (STZ).
-
Citrate (B86180) buffer (pH 4.5).
-
Glucometer and test strips.
-
This compound solutions, vehicle, and positive control.
-
Oral gavage needles.
Procedure:
-
Fast the animals overnight.
-
Induce diabetes by a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in cold citrate buffer.[13] The normal control group receives only the citrate buffer.
-
After 72 hours, measure fasting blood glucose levels. Animals with blood glucose levels above 250 mg/dL are considered diabetic and are included in the study.[16]
-
Divide the diabetic animals into the control and treatment groups.
-
Administer the vehicle, positive control, or this compound doses orally once daily for a specified period (e.g., 28 days).
-
Monitor fasting blood glucose levels and body weight weekly.
-
At the end of the treatment period, an Oral Glucose Tolerance Test (OGTT) can be performed.
-
At the termination of the study, collect blood for biochemical analysis (e.g., insulin, lipid profile) and the pancreas for histological examination (H&E, immunohistochemistry for insulin).
Data Presentation
Table 4: Effect of this compound on Blood Glucose in STZ-Induced Diabetic Rats (Hypothetical Data)
| Treatment Group | Initial Fasting Blood Glucose (mg/dL) | Final Fasting Blood Glucose (mg/dL) | Change in Body Weight (g) |
| Normal Control | 95.2 ± 5.1 | 98.5 ± 4.8 | +25.3 ± 3.1 |
| Diabetic Control | 380.5 ± 15.2 | 410.2 ± 18.5 | -15.8 ± 2.5 |
| Positive Control | 375.8 ± 16.1 | 150.6 ± 12.3 | +10.2 ± 2.1 |
| This compound (Low Dose) | 382.1 ± 14.9 | 350.4 ± 16.7* | -8.5 ± 2.3 |
| This compound (Medium Dose) | 378.9 ± 15.5 | 280.1 ± 14.2 | +2.1 ± 1.9 |
| This compound (High Dose) | 381.3 ± 16.0 | 210.7 ± 13.8 | +8.9 ± 2.0 |
*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Diabetic Control.
Visualization
Caption: Experimental workflow for testing this compound in an STZ-induced diabetes model.
References
- 1. A review with updated perspectives on in vitro and in vivo wound healing models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vivo Wound Healing Activity of Bacopa monniera on Different Wound Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 5. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the Splinted, Human-like Excisional Wound Model in Mice [bio-protocol.org]
- 7. Video: Demonstration of the Rat Ischemic Skin Wound Model [jove.com]
- 8. Protocol for Cutaneous Wound Healing Assay in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 14. diacomp.org [diacomp.org]
- 15. protocols.io [protocols.io]
- 16. STZ-Induced Diabetes | The Jackson Laboratory [jax.org]
Application Notes and Protocols for the Topical Formulation of Nigracin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and evaluation of Nigracin for topical delivery. The protocols outlined below are based on established pharmaceutical principles and are intended to guide researchers in the development of a stable, effective, and safe topical product.
Introduction to this compound
This compound is a novel active pharmaceutical ingredient (API) with potent anti-inflammatory and antioxidant properties. Its mechanism of action is hypothesized to involve the modulation of key signaling pathways associated with skin inflammation and oxidative stress. Topical application of this compound is being explored for the management of various dermatological conditions. This document details the formulation of this compound into a topical cream and the subsequent evaluation of its performance and stability. While "this compound" is a hypothetical compound for the purpose of this guide, its characteristics are modeled after bioactive compounds found in botanicals like Nigella sativa, which are known for their therapeutic effects on the skin[1].
Formulation of this compound Topical Cream (O/W Emulsion)
Topical formulations can range from ointments and pastes to lotions and gels[2][3]. An oil-in-water (O/W) cream formulation is often preferred for its favorable cosmetic properties, such as ease of spreading and non-greasy feel[2].
2.1. Excipient Selection
The selection of appropriate excipients is critical for the physical stability, sensory characteristics, and performance of the topical formulation.
| Component | Excipient Example | Function | Concentration (% w/w) |
| Active Ingredient | This compound | Anti-inflammatory, Antioxidant | 1.0 |
| Oil Phase | Cetyl Alcohol | Stiffening agent, Emollient | 5.0 |
| Stearyl Alcohol | Stiffening agent, Emollient | 5.0 | |
| Mineral Oil | Emollient, Oily vehicle | 10.0 | |
| Aqueous Phase | Purified Water | Vehicle | q.s. to 100 |
| Propylene (B89431) Glycol | Humectant, Penetration enhancer | 5.0 | |
| Emulsifying Agent | Polysorbate 80 | O/W emulsifier | 2.0 |
| Preservative | Phenoxyethanol (B1677644) | Antimicrobial preservative | 0.5 |
| Antioxidant | Butylated Hydroxytoluene (BHT) | Prevents oxidation of oils | 0.1 |
| pH Modifier | Citric Acid / Sodium Citrate (B86180) | Buffer to maintain pH | As needed |
2.2. Manufacturing Protocol: Fusion Method
The fusion method is a common technique for preparing creams and ointments by melting the components[4].
-
Preparation of the Oil Phase: In a suitable vessel, combine cetyl alcohol, stearyl alcohol, mineral oil, and butylated hydroxytoluene. Heat the mixture to 70-75°C with continuous stirring until all components are melted and the phase is uniform.
-
Preparation of the Aqueous Phase: In a separate vessel, dissolve Polysorbate 80, propylene glycol, and phenoxyethanol in purified water. Heat the aqueous phase to 70-75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed. Continue homogenization until a uniform white emulsion is formed.
-
Addition of Active Ingredient: In a separate small container, dissolve this compound in a suitable solvent (if necessary) or create a slurry. Once the cream base has cooled to below 40°C, add the this compound concentrate to the cream base with continuous mixing until uniformly dispersed[5].
-
Final Adjustments: Check the pH of the cream and adjust to a skin-compatible pH (typically 5.0-6.0) using citric acid or sodium citrate solution. Add purified water to make up the final weight. Mix until uniform.
-
Homogenization: Homogenize the final cream at a low speed to ensure a consistent droplet size and smooth texture.
-
Packaging: Fill the cream into appropriate inert containers.
Diagram: Experimental Workflow for this compound Topical Formulation
Caption: Workflow for the formulation and evaluation of this compound topical cream.
Performance Evaluation Protocols
3.1. In Vitro Release Testing (IVRT)
IVRT is a critical tool for assessing the performance of topical formulations and ensuring batch-to-batch consistency.[6][7] It measures the rate at which the API is released from the formulation.[8]
Protocol:
-
Apparatus: Use a Franz diffusion cell apparatus.
-
Membrane: A synthetic, inert membrane (e.g., nitrocellulose) is placed between the donor and receptor chambers.
-
Receptor Medium: The receptor chamber is filled with a phosphate (B84403) buffer (pH 7.4) containing a solubilizing agent (e.g., 1% Tween 80) to maintain sink conditions. The medium is maintained at 32 ± 0.5°C and stirred continuously.
-
Sample Application: Apply a finite dose (e.g., 300 mg/cm²) of the this compound cream to the membrane in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.[8]
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the cumulative amount of this compound released per unit area (µg/cm²) against the square root of time. The slope of the linear portion of the curve represents the release rate.
3.2. In Vitro Permeation Testing (IVPT)
IVPT, or skin permeation studies, are conducted to evaluate the ability of the API to penetrate the skin layers.[9]
Protocol:
-
Apparatus: Use a Franz diffusion cell apparatus.
-
Skin Model: Use excised human or animal (e.g., rat) skin. The full-thickness skin is mounted between the donor and receptor chambers with the stratum corneum facing the donor compartment.[10] Reconstructed human epidermis models can also be used.[11]
-
Receptor Medium: The receptor chamber is filled with a suitable buffer, maintained at 32 ± 0.5°C, and stirred continuously.[10]
-
Sample Application: Apply a finite dose of the this compound cream to the skin surface in the donor chamber.
-
Sampling: Withdraw aliquots from the receptor medium at various time points over 24 hours and replace with fresh medium.
-
Analysis: Analyze the this compound concentration in the samples using a validated HPLC method.
-
Data Analysis: Calculate the steady-state flux (Jss) and the permeability coefficient (Kp) to determine the rate of skin penetration.
Diagram: this compound's Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized mechanism of this compound in modulating skin inflammation.
Stability Testing Protocol
Stability testing is essential to determine the shelf-life of the product under various environmental conditions.[12] The protocol should follow the International Council for Harmonisation (ICH) guidelines.[13][14]
4.1. Storage Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
RH = Relative Humidity
4.2. Testing Frequency
| Study Type | Testing Points |
| Long-Term | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 0, 3, 6 months |
Frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15]
4.3. Parameters to be Monitored
The following parameters should be evaluated at each time point:
| Parameter | Acceptance Criteria |
| Appearance | Uniform, white, smooth cream. No phase separation. |
| Color | Consistent with initial appearance. |
| Odor | No change from initial odor. |
| pH | Within the range of 5.0 - 6.0. |
| Viscosity | No significant change from the initial value. |
| Assay of this compound | 90.0% - 110.0% of the label claim. |
| Degradation Products | Within specified limits. |
| Microbial Limits | Meets USP/Ph. Eur. requirements for topical products. |
This comprehensive approach to formulation, performance testing, and stability analysis will ensure the development of a high-quality topical product containing this compound, suitable for further preclinical and clinical evaluation.
References
- 1. A Review on the Cosmeceutical and External Applications of Nigella sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common types of topical formulations [dermweb.com]
- 3. Topicalpreparation.pptx [slideshare.net]
- 4. Preparation of Ointments, Pastes, Creams and Gels | Pharmaguideline [pharmaguideline.com]
- 5. Topical cream formulation - Wikipedia [en.wikipedia.org]
- 6. testinglab.com [testinglab.com]
- 7. contractpharma.com [contractpharma.com]
- 8. In Vitro Release Testing of Acyclovir Topical Formulations Using Immersion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Skin permeation study [bio-protocol.org]
- 11. episkin.com [episkin.com]
- 12. snscourseware.org [snscourseware.org]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. pharmaacademias.com [pharmaacademias.com]
- 15. database.ich.org [database.ich.org]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Nigracin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation can contribute to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular disease. The development of novel anti-inflammatory agents is a significant focus of pharmaceutical research.
Nigracin, a compound of interest, has been investigated for its potential therapeutic properties. These application notes provide a comprehensive guide for researchers to assess the anti-inflammatory effects of this compound using established in vitro and in vivo models. The protocols detailed herein will enable the elucidation of this compound's mechanism of action and its potential as a novel anti-inflammatory drug.
I. In Vitro Assessment of Anti-inflammatory Activity
In vitro assays are essential for the initial screening and mechanistic characterization of anti-inflammatory compounds. These assays are typically performed using cell cultures, most commonly macrophage cell lines such as RAW 264.7, which play a central role in the inflammatory response.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Scientific Background: Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with pro-inflammatory agents like lipopolysaccharide (LPS). Overproduction of NO is associated with inflammatory conditions. Therefore, the inhibition of NO production is a key indicator of anti-inflammatory activity.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[1]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).
-
Stimulation: Induce inflammation by adding 1 µg/mL of LPS to each well (except for the negative control group) and incubate for 18-24 hours.[1][2]
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.[1][2]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[1][2]
-
-
Data Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve. Determine the percentage of NO inhibition by this compound compared to the LPS-stimulated control.
-
Cell Viability Assay: Perform a concurrent MTT or CCK-8 assay to ensure that the observed reduction in NO is not due to cytotoxicity of this compound.[3]
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Nitrite Conc. (µM) ± SD | % Inhibition of NO Production | Cell Viability (%) ± SD |
| Control (Unstimulated) | 0 | 1.2 ± 0.3 | - | 100 ± 4.5 |
| LPS (1 µg/mL) | 0 | 45.8 ± 3.1 | 0 | 98 ± 5.2 |
| LPS + this compound | 1 | 35.2 ± 2.5 | 23.1 | 99 ± 4.8 |
| LPS + this compound | 10 | 20.1 ± 1.8 | 56.1 | 97 ± 5.5 |
| LPS + this compound | 50 | 8.9 ± 0.9 | 80.6 | 96 ± 6.1 |
| LPS + L-NAME (100 µM) | - | 5.4 ± 0.6 | 88.2 | 99 ± 4.3 |
Experimental Workflow:
Workflow for Nitric Oxide Inhibition Assay.
Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
Scientific Background: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are central to the inflammatory cascade. LPS stimulation of macrophages leads to a robust release of these cytokines. Measuring the reduction in cytokine levels is a direct way to assess a compound's anti-inflammatory efficacy.
Experimental Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 as described in the Nitric Oxide Assay protocol. The incubation time after LPS stimulation can be optimized for each cytokine (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6 and IL-1β).[4]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes to pellet the cells. Collect the supernatant for analysis.
-
ELISA Procedure:
-
Use commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.[5][6][7][8][9]
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[7]
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotin-conjugated detection antibody.[8]
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.[8]
-
Add the TMB substrate solution and incubate until color develops.[7]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[9]
-
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples from the standard curve. Determine the percentage of inhibition for each cytokine at different this compound concentrations.
Data Presentation:
| Treatment Group | This compound Conc. (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
| Control (Unstimulated) | 0 | 15 ± 4 | 22 ± 6 | 8 ± 3 |
| LPS (1 µg/mL) | 0 | 3500 ± 210 | 5200 ± 350 | 850 ± 95 |
| LPS + this compound | 1 | 2850 ± 180 | 4100 ± 280 | 680 ± 75 |
| LPS + this compound | 10 | 1520 ± 110 | 2350 ± 190 | 350 ± 40 |
| LPS + this compound | 50 | 450 ± 55 | 800 ± 90 | 120 ± 25 |
| LPS + Dexamethasone (1 µM) | - | 380 ± 40 | 650 ± 75 | 95 ± 20 |
Analysis of Inflammatory Signaling Pathways (NF-κB and MAPK) by Western Blot
Scientific Background: The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades are critical signaling pathways that regulate the expression of pro-inflammatory genes, including iNOS and cytokines.[10] Investigating the effect of this compound on these pathways can reveal its molecular mechanism of action. Key proteins to analyze include the phosphorylation of IκBα, p65 (for NF-κB), and p38, ERK, JNK (for MAPKs).
Experimental Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with this compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes) to capture peak protein phosphorylation.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, phospho-p38, phospho-ERK, phospho-JNK, and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels.
Signaling Pathway Diagrams:
Proposed inhibition of the NF-κB pathway by this compound.
Proposed inhibition of the MAPK pathway by this compound.
II. In Vivo Assessment of Anti-inflammatory Activity
In vivo models are crucial for evaluating the therapeutic potential of a compound in a whole-organism context, considering its pharmacokinetics and pharmacodynamics.
Carrageenan-Induced Paw Edema Model
Scientific Background: This is a widely used model of acute, localized inflammation.[11][12][13][14] Subplantar injection of carrageenan in the rodent paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified to assess the efficacy of anti-inflammatory drugs.[15]
Experimental Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week.
-
Grouping: Divide animals into groups:
-
Group 1: Vehicle Control (e.g., saline)
-
Group 2: Carrageenan Control
-
Group 3: Carrageenan + this compound (multiple dose levels)
-
Group 4: Carrageenan + Positive Control (e.g., Indomethacin or Diclofenac)
-
-
Drug Administration: Administer this compound (e.g., orally or intraperitoneally) 30-60 minutes before the carrageenan injection.[15]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[10][12][15] Inject the left paw with saline as a control.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[12][15]
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal. Determine the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h ± SEM | % Inhibition of Edema |
| Vehicle Control | - | 0.05 ± 0.01 | - |
| Carrageenan Control | - | 0.85 ± 0.07 | 0 |
| Carrageenan + this compound | 25 | 0.62 ± 0.05 | 27.1 |
| Carrageenan + this compound | 50 | 0.43 ± 0.04 | 49.4 |
| Carrageenan + this compound | 100 | 0.25 ± 0.03 | 70.6 |
| Carrageenan + Indomethacin | 10 | 0.21 ± 0.02 | 75.3 |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
Scientific Background: Intraperitoneal injection of LPS induces a systemic inflammatory response, or endotoxemia, mimicking aspects of sepsis.[16][17] This model is useful for assessing the ability of a compound to suppress the systemic release of pro-inflammatory cytokines and prevent inflammatory organ damage.[18]
Experimental Protocol:
-
Animals: Use C57BL/6 or BALB/c mice. Acclimatize as previously described.
-
Grouping and Dosing: Establish treatment groups similar to the paw edema model. Administer this compound (orally or IP) 1 hour before LPS challenge.
-
LPS Challenge: Inject mice intraperitoneally with a sublethal dose of LPS (e.g., 5-10 mg/kg).
-
Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours) post-LPS injection, collect blood via cardiac puncture for serum preparation. Tissues such as the lungs and liver can also be harvested for further analysis.
-
Cytokine Analysis: Measure the levels of TNF-α, IL-6, and other relevant cytokines in the serum using ELISA, as described in the in vitro section.[16][19]
-
Histopathology (Optional): Fix harvested tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Survival Study (Optional): Use a lethal dose of LPS (e.g., 25 mg/kg) and monitor animal survival over several days to assess the protective effects of this compound.[20]
Data Presentation:
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2h ± SEM | Serum IL-6 (pg/mL) at 6h ± SEM |
| Saline Control | - | 50 ± 15 | 80 ± 25 |
| LPS Control | - | 8500 ± 750 | 25000 ± 2100 |
| LPS + this compound | 25 | 6200 ± 580 | 17500 ± 1500 |
| LPS + this compound | 50 | 3800 ± 410 | 9800 ± 950 |
| LPS + this compound | 100 | 1500 ± 220 | 4500 ± 550 |
| LPS + Dexamethasone | 5 | 1200 ± 180 | 3800 ± 420 |
Experimental Workflow:
Workflow for LPS-Induced Systemic Inflammation Model.
The methodologies described provide a robust framework for the comprehensive evaluation of this compound's anti-inflammatory properties. By systematically progressing from in vitro screening and mechanistic studies to in vivo efficacy models, researchers can build a strong preclinical data package to support the potential development of this compound as a novel therapeutic agent for inflammatory diseases.
References
- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human TNF alpha Uncoated ELISA Kit (88-7346-88) - Invitrogen [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 12. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 13. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. mdpi.com [mdpi.com]
- 18. Effect of Endotoxemia Induced by Intraperitoneal Injection of Lipopolysaccharide on the Mg isotopic Composition of Biofluids and Tissues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Nigracin Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigracin, a phenolic glycoside, has demonstrated significant therapeutic potential, particularly in promoting wound healing and exhibiting anti-cancer activities.[1][2] Its mechanism of action is thought to involve the stimulation of fibroblast growth and motility, crucial processes in tissue repair.[1][2] However, to enhance its therapeutic efficacy and minimize potential systemic side effects, targeted delivery systems are essential. This document provides detailed application notes and protocols for the development and evaluation of targeted this compound delivery systems, focusing on liposomal and polymeric nanoparticle formulations. These systems are designed to deliver this compound specifically to target cells, such as fibroblasts in wound healing, thereby increasing its local concentration and therapeutic effect.
Data Presentation: Physicochemical and In Vitro Release Characteristics of this compound-Loaded Nanoparticles
Disclaimer: The following tables contain representative data based on typical results for phenolic glycosides encapsulated in lipid and polymeric nanoparticles. Actual results for this compound-loaded nanoparticles should be determined experimentally.
Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles
| Delivery System | Targeting Moiety | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Liposomes | None (Control) | 150 ± 10 | 0.15 ± 0.05 | -25 ± 5 | 65 ± 5 |
| Liposomes | FAP-binding Peptide | 165 ± 12 | 0.18 ± 0.06 | -22 ± 4 | 62 ± 6 |
| PLGA Nanoparticles | None (Control) | 200 ± 15 | 0.12 ± 0.04 | -30 ± 6 | 75 ± 7 |
| PLGA Nanoparticles | FAP-binding Peptide | 215 ± 18 | 0.14 ± 0.05 | -28 ± 5 | 72 ± 8 |
Table 2: In Vitro Release Kinetics of this compound from Nanoparticles (pH 7.4)
| Delivery System | Targeting Moiety | Burst Release (First 2h) (%) | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) | Best Fit Release Model |
| Liposomes | None (Control) | 25 ± 4 | 60 ± 5 | 85 ± 6 | Korsmeyer-Peppas |
| Liposomes | FAP-binding Peptide | 22 ± 3 | 58 ± 6 | 82 ± 7 | Korsmeyer-Peppas |
| PLGA Nanoparticles | None (Control) | 15 ± 3 | 45 ± 5 | 75 ± 8 | Higuchi |
| PLGA Nanoparticles | FAP-binding Peptide | 12 ± 2 | 42 ± 4 | 70 ± 9 | Higuchi |
Experimental Protocols
Protocol 1: Formulation of Fibroblast-Targeted this compound-Loaded PLGA Nanoparticles
Objective: To encapsulate this compound within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and functionalize their surface with a Fibroblast Activation Protein (FAP)-binding peptide for targeted delivery to fibroblasts.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio, ester terminated)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
FAP-binding peptide (with a terminal amine group)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
This compound Encapsulation (Oil-in-Water Emulsion Solvent Evaporation):
-
Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM.
-
Prepare a 2% (w/v) PVA solution in deionized water.
-
Add the PLGA/Nigracin solution dropwise to 10 mL of the PVA solution while sonicating on an ice bath. Sonicate for 5 minutes to form an oil-in-water emulsion.
-
Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow for the evaporation of DCM and the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated this compound.
-
Resuspend the final nanoparticle pellet in deionized water and lyophilize for storage.
-
-
Surface Functionalization with FAP-binding Peptide:
-
Resuspend 50 mg of the lyophilized this compound-loaded PLGA nanoparticles in 5 mL of PBS (pH 7.4).
-
Activate the carboxyl groups on the PLGA surface by adding 10 mg of EDC and 5 mg of NHS. Incubate for 30 minutes at room temperature with gentle stirring.
-
Add 1 mg of the FAP-binding peptide to the activated nanoparticle suspension.
-
Allow the conjugation reaction to proceed for 4 hours at room temperature with gentle stirring.
-
Wash the functionalized nanoparticles three times with PBS to remove unreacted peptide and coupling agents.
-
Resuspend the final targeted nanoparticles in PBS for characterization and in vitro studies.
-
Protocol 2: Characterization of this compound-Loaded Nanoparticles
Objective: To determine the physicochemical properties of the formulated nanoparticles.
Procedures:
-
Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water and analyze using Dynamic Light Scattering (DLS).
-
-
Encapsulation Efficiency (EE%):
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO) to release the encapsulated this compound.
-
Quantify the amount of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate EE% using the following formula: EE% = (Mass of encapsulated this compound / Initial mass of this compound used) x 100
-
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the release kinetics of this compound from the nanoparticles.
Procedure:
-
Suspend a known amount of this compound-loaded nanoparticles in a release medium (e.g., PBS, pH 7.4) in a dialysis bag (with an appropriate molecular weight cut-off).
-
Place the dialysis bag in a larger volume of the release medium and maintain at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external medium and replace with an equal volume of fresh medium.
-
Quantify the amount of released this compound in the aliquots using HPLC.
-
Analyze the release data using various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[3]
Protocol 4: In Vitro Cytotoxicity Assay
Objective: To assess the safety of the this compound-loaded nanoparticles on target and non-target cells.
Procedure:
-
Seed human dermal fibroblasts (target cells) and a non-target cell line (e.g., keratinocytes) in 96-well plates.
-
Treat the cells with varying concentrations of free this compound, empty nanoparticles, and this compound-loaded nanoparticles.
-
After a 24-hour incubation period, assess cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the percentage of cell viability relative to untreated control cells.
Protocol 5: In Vitro Wound Healing (Scratch) Assay
Objective: To evaluate the efficacy of targeted this compound nanoparticles in promoting fibroblast migration.
Procedure:
-
Grow a confluent monolayer of human dermal fibroblasts in a 6-well plate.
-
Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Treat the cells with media containing free this compound, non-targeted nanoparticles, and FAP-targeted this compound-loaded nanoparticles.
-
Capture images of the scratch at 0 and 24 hours.
-
Quantify the rate of wound closure by measuring the change in the scratch area over time.
Visualizations
Caption: Experimental workflow for the formulation and evaluation of targeted this compound nanoparticles.
Caption: Proposed signaling pathways for this compound-mediated wound healing in fibroblasts.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Complex Phenolic Glycoside Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules like Nigracin, achieving high yields and purity can be a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of complex phenolic glycosides. While a specific, validated total synthesis for this compound is not publicly available in scientific literature, the principles and strategies outlined here are applicable to the synthesis of structurally related salicinoid compounds and other complex glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chemical synthesis of complex phenolic glycosides?
A1: The synthesis of phenolic glycosides is often complicated by several factors:
-
Stereoselectivity: Controlling the stereochemistry at the anomeric center to obtain the desired α- or β-glycosidic linkage is a primary challenge. The outcome is influenced by the choice of glycosyl donor, acceptor, promoter, and solvent.
-
Protecting Group Strategy: Phenolic hydroxyl groups and the multiple hydroxyls on the sugar moiety require a robust protecting group strategy to ensure regioselectivity and avoid unwanted side reactions. The orthogonality of these protecting groups is crucial for selective deprotection in the final steps.
-
Low Yields: Low yields can result from incomplete reactions, the formation of side products, or degradation of the product during workup and purification.[1]
-
Side Reactions: Common side reactions include the formation of orthoesters, glycal formation, and the rearrangement of protecting groups, all of which consume starting materials and complicate purification.
Q2: How can I improve the stereoselectivity of my glycosylation reaction?
A2: Improving stereoselectivity involves careful consideration of several reaction parameters:
-
Neighboring Group Participation: Using a participating protecting group (e.g., acetyl, benzoyl) at the C-2 position of the glycosyl donor generally favors the formation of the 1,2-trans-glycoside.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. For instance, solvents like acetonitrile (B52724) can promote the formation of β-glycosides through the formation of a nitrilium ion intermediate.
-
Temperature: Lowering the reaction temperature can enhance the kinetic control of the reaction, often leading to higher stereoselectivity.
-
Promoter/Catalyst: The choice of Lewis acid or promoter can influence the reaction mechanism and, consequently, the stereoselectivity.
Q3: What are the key considerations when choosing protecting groups for the sugar and aglycone moieties?
A3: An effective protecting group strategy is fundamental to a successful synthesis:
-
Orthogonality: Protecting groups should be "orthogonal," meaning each type of protecting group can be removed under specific conditions without affecting the others. This allows for the selective deprotection of different functional groups at various stages of the synthesis.
-
Stability: The protecting groups must be stable to the reaction conditions employed in subsequent steps.
-
Ease of Introduction and Removal: The protecting groups should be easy to introduce and remove in high yields.
-
Influence on Reactivity: Be aware that protecting groups can influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or promoter.2. Poor quality of starting materials (e.g., moisture).3. Inappropriate reaction temperature or time.4. Steric hindrance at the reaction site. | 1. Use freshly activated catalyst/promoter.2. Ensure all reagents and solvents are anhydrous. Use molecular sieves.3. Optimize temperature and monitor reaction progress by TLC or LC-MS.4. Consider a less sterically hindered glycosyl donor or a more reactive promoter. |
| Formation of Anomeric Mixtures (Low Stereoselectivity) | 1. Lack of neighboring group participation.2. Inappropriate solvent.3. Reaction temperature is too high. | 1. Use a participating protecting group at C-2 of the donor for 1,2-trans products.2. For 1,2-cis products, use a non-participating group (e.g., benzyl (B1604629), ether) and a non-polar solvent.3. Perform the reaction at a lower temperature. |
| Significant Side Product Formation (e.g., orthoester, glycal) | 1. Nature of the glycosyl donor and acceptor.2. Reaction conditions favoring side reactions. | 1. Modify the protecting groups on the donor or acceptor.2. Adjust the stoichiometry of the reagents.3. Change the promoter or reaction temperature to disfavor the side reaction pathway. |
| Difficulty in Product Purification | 1. Co-elution of product with starting materials or byproducts.2. Product instability on silica (B1680970) gel. | 1. Optimize the chromatographic conditions (e.g., different solvent system, different stationary phase).2. Consider alternative purification methods like preparative HPLC or crystallization.3. If the product is unstable, minimize its contact time with the stationary phase and consider using a neutral or deactivated silica gel. |
Experimental Protocols
Generalized Protocol for a Schmidt Glycosylation
This protocol describes a general procedure for the formation of a glycosidic bond using a glycosyl trichloroacetimidate (B1259523) donor, a common method in the synthesis of complex glycosides.
1. Preparation of the Glycosyl Trichloroacetimidate Donor:
-
Dissolve the hemiacetal of the protected sugar (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Add trichloroacetonitrile (B146778) (1.5 equivalents).
-
Cool the mixture to 0°C and add a catalytic amount of a strong base, such as 1,8-diazabicycloundec-7-ene (DBU).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the glycosyl trichloroacetimidate donor.
2. Glycosylation Reaction:
-
Dissolve the glycosyl donor (1 equivalent) and the phenolic aglycone acceptor (1.2 equivalents) in anhydrous DCM.
-
Add freshly activated molecular sieves (4 Å) and stir at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the mixture to the desired temperature (e.g., -40°C or 0°C).
-
Add a catalytic amount of a Lewis acid promoter (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂)) dropwise.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of a base (e.g., triethylamine (B128534) or pyridine).
-
Filter the reaction mixture through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected glycoside.
3. Deprotection:
-
The choice of deprotection strategy will depend on the protecting groups used. For example, acetyl or benzoyl groups can be removed under basic conditions (e.g., sodium methoxide (B1231860) in methanol), while benzyl groups are typically removed by catalytic hydrogenation (e.g., H₂, Pd/C).
Visualizations
References
Technical Support Center: Overcoming Solubility Issues with Nigracin In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Nigracin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a phenolic glycoside that is soluble in several organic solvents. For in vitro studies, the most common and recommended solvent is Dimethyl Sulfoxide (DMSO). It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone. For cell culture applications, it is crucial to use anhydrous, high-purity DMSO to prepare a concentrated stock solution.
Q2: What is the recommended method for preparing a this compound stock solution for cell culture experiments?
A2: To prepare a this compound stock solution, follow these steps:
-
Accurately weigh the desired amount of this compound powder.
-
Add a sufficient volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM or higher). This minimizes the volume of DMSO added to your cell culture, keeping the final concentration low.
-
Ensure complete dissolution by vortexing. Gentle warming (e.g., to 37°C) or brief sonication can aid in dissolving the compound.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept at or below 0.5%.[1] For sensitive cell lines, including primary cells, it is advisable to maintain the final DMSO concentration at or below 0.1%.[1] It is best practice to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to determine the specific tolerance of your cell line.[1]
Troubleshooting Guides
Issue: A precipitate forms in my cell culture medium immediately after adding the this compound stock solution.
Q: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What is causing this and how can I resolve it?
A: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment like cell culture medium where its solubility is much lower.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. A study on murine fibroblasts showed that this compound is active at concentrations as low as 0.015 µg/mL.[2] |
| "Solvent Shock" | Rapid dilution of the concentrated DMSO stock in a large volume of aqueous medium causes a sudden change in the solvent environment, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the this compound stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[1] |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium for preparing your final working solution. |
| Incorrect Order of Addition | Adding the aqueous medium to the concentrated DMSO stock can cause localized high concentrations of the compound to precipitate instantly. | Always add the small volume of the DMSO stock solution to the larger volume of the pre-warmed aqueous medium. |
Data Presentation
Table 1: Effective Concentrations of this compound in a Murine Fibroblast Wound Healing Assay
| Concentration (µg/mL) | Observation |
| 0.015 | Significant improvement in cell motility and wound closure. |
| 0.03 | Dose-dependent stimulation of fibroblast growth. |
| 0.3 | Dose-dependent stimulation of fibroblast growth. |
| 6.0 | Reached a plateau in stimulating fibroblast growth. |
| 9.0 | Reached a plateau in stimulating fibroblast growth. |
| 12.0 | No observed toxicity. |
Experimental Protocols
Protocol: In Vitro Scratch Wound Healing Assay with this compound
This protocol is adapted from standard scratch assay methodologies and incorporates findings from a study on this compound's effect on fibroblast migration.
Materials:
-
Murine fibroblast cell line (e.g., 3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed murine fibroblasts into 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the "Wound":
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment with this compound:
-
Prepare fresh working solutions of this compound in pre-warmed (37°C) complete cell culture medium at the desired final concentrations (e.g., 0.015, 0.3, 6, and 12 µg/mL).
-
To minimize precipitation, add the this compound DMSO stock dropwise to the medium while gently swirling.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Add the respective media to the appropriate wells.
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture images of the scratch in each well at 0 hours using an inverted microscope. Mark the location of the image for consistent imaging over time.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same locations at subsequent time points (e.g., 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each treatment group relative to the 0-hour time point.
-
Signaling Pathways and Visualization
Note: To date, specific signaling pathways directly modulated by This compound have not been extensively characterized in the scientific literature. However, a similarly named compound, Nigericin , has been shown to affect several key signaling pathways. The following diagrams are based on the known effects of Nigericin and may serve as a potential starting point for investigating the molecular mechanisms of this compound. It is crucial to experimentally verify the involvement of these pathways for this compound.
Wnt/β-catenin Signaling Pathway
Some studies suggest that Nigericin can inhibit the Wnt/β-catenin signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Some natural compounds have been shown to modulate this pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling route that governs cell survival, growth, and metabolism.
References
- 1. Nigericin Exerts Anticancer Effects on Human Colorectal Cancer Cells by Inhibiting Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioassay-Guided Isolation of this compound, Responsible for the Tissue Repair Properties of Drypetes Klainei Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Nigracin under different storage conditions
This technical support center provides guidance on the stability of Nigracin under various storage conditions. As specific public data on this compound's stability is limited, this guide offers best practices based on the chemical properties of phenolic glycosides and general protocols for stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term storage, solid this compound should be stored at -20°C or lower, protected from light and moisture. For short-term storage, 4°C is acceptable. It is crucial to use a tightly sealed container to prevent moisture absorption.
Q2: How should I store solutions of this compound?
Stock solutions of this compound, prepared in a suitable solvent such as DMSO or ethanol, should be stored at -80°C for long-term use. For short-term use, aliquots can be stored at -20°C to minimize freeze-thaw cycles, which can degrade the compound. It is highly recommended to use freshly prepared solutions for experiments whenever possible.[1]
Q3: What are the potential degradation pathways for this compound?
As a phenolic glycoside, this compound is susceptible to a few primary degradation pathways:
-
Hydrolysis: The O-glycosidic bond can be cleaved under acidic conditions, separating the sugar moiety from the phenolic structure.
-
Oxidation: The phenolic groups are prone to oxidation, which can be accelerated by exposure to light, air (oxygen), and elevated temperatures. This can lead to discoloration of the compound.
-
Photodegradation: Exposure to UV or even ambient light can induce degradation.[2][3]
Q4: Are there any specific pH considerations for this compound solutions?
Yes, pH is a critical factor. Phenolic glycosides can be unstable in aqueous solutions.[1] Acidic conditions may lead to the hydrolysis of the glycosidic bond.[1] Therefore, maintaining a neutral pH is recommended for aqueous solutions, unless a different pH is required by the experimental protocol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | - Prepare fresh solutions from solid stock for each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Confirm the stability of this compound under your specific experimental conditions (e.g., buffer, temperature). |
| Discoloration of solid this compound or its solutions (e.g., yellowing or browning) | Oxidation of the phenolic groups. | - Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Protect from light by using amber vials or wrapping containers in aluminum foil.- Avoid prolonged exposure to air. |
| Inconsistent experimental results | Instability of this compound under the experimental conditions. | - Perform a preliminary stability test of this compound in your experimental buffer and at the experimental temperature.- Include a positive control in your assays to ensure the experimental setup is working correctly. |
| Precipitation in stock solution upon thawing | Poor solubility or degradation product formation. | - Gently warm the solution and vortex to redissolve.- If precipitation persists, centrifuge the solution and use the supernatant, but be aware the concentration may have changed.- Filter the solution before use. Consider preparing a fresh stock solution. |
Experimental Protocols
Protocol for Assessing the Thermal and pH Stability of this compound
This protocol provides a general method to evaluate the stability of this compound under various temperature and pH conditions.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers at various pH values (e.g., pH 3, 7, 9)
-
Temperature-controlled incubators or water baths
-
HPLC system with a suitable column (e.g., C18) and a photodiode array (PDA) or UV-Vis detector
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
pH Stability: Add an aliquot of the stock solution to buffers of different pH values. Incubate at a constant temperature (e.g., 37°C).
-
Thermal Stability: Incubate aliquots of the stock solution at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
HPLC Analysis: Analyze the samples by HPLC to determine the remaining concentration of this compound. The appearance of new peaks can indicate degradation products.
Protocol for Assessing the Photostability of this compound
This protocol is adapted from ICH Q1B guidelines for photostability testing.
1. Materials:
-
This compound (solid and in solution)
-
Photostability chamber with a calibrated light source (providing both UV and visible light)
-
Amber vials and clear vials
-
HPLC system
2. Procedure:
-
Sample Preparation:
-
Place solid this compound in clear and amber vials.
-
Prepare a solution of this compound (e.g., in methanol) and place it in clear and amber vials.
-
-
Exposure: Expose the clear vials to a light source within the photostability chamber. The amber vials will serve as dark controls.
-
Analysis: After a defined period of light exposure, analyze the contents of all vials by HPLC to quantify the amount of this compound remaining and to detect any photodegradation products.
Data Presentation
The following tables present hypothetical data to illustrate how the results of stability studies for this compound could be summarized.
Table 1: Hypothetical Thermal Stability of this compound in Solution (1 mg/mL in DMSO) at pH 7
| Temperature | Time (hours) | % this compound Remaining | Appearance |
| 4°C | 0 | 100% | Colorless |
| 24 | 99.5% | Colorless | |
| 48 | 99.2% | Colorless | |
| 25°C | 0 | 100% | Colorless |
| 24 | 97.8% | Colorless | |
| 48 | 95.5% | Faint yellow | |
| 40°C | 0 | 100% | Colorless |
| 24 | 92.1% | Yellow | |
| 48 | 85.3% | Yellow-brown | |
| 60°C | 0 | 100% | Colorless |
| 24 | 75.4% | Brown | |
| 48 | 58.9% | Dark brown |
Table 2: Hypothetical pH Stability of this compound in Aqueous Buffer (0.1 mg/mL) at 37°C
| pH | Time (hours) | % this compound Remaining |
| 3.0 | 0 | 100% |
| 24 | 88.2% | |
| 48 | 78.5% | |
| 7.0 | 0 | 100% |
| 24 | 98.9% | |
| 48 | 97.8% | |
| 9.0 | 0 | 100% |
| 24 | 96.5% | |
| 48 | 93.2% |
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting Logic for this compound Stability Issues.
References
Technical Support Center: Purification of Nigracin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Nigracin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common sources?
A1: this compound is a phenolic glycoside that has been isolated from various plant sources, including the stem bark of Drypetes klainei and the bark and leaves of Populus nigra. It is the same compound as poliothirsoside and xylosmoside. This compound has demonstrated several biological activities, including wound healing, anti-inflammatory, antimalarial, and antidiabetic properties.
Q2: What is the general workflow for the purification of this compound?
A2: The purification of this compound from plant material typically follows a multi-step process involving:
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Extraction: Usually performed with a polar solvent like methanol (B129727) or ethanol (B145695) on the dried and ground plant material.
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Preliminary Purification: Often a defatting step with a non-polar solvent is employed, followed by techniques like flash chromatography to separate the crude extract into fractions.
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Final Purification: High-performance liquid chromatography (HPLC), particularly reversed-phase (RP-HPLC), is used for the final isolation and purification of this compound to a high degree of purity.
Q3: What are the main challenges in purifying this compound?
A3: Like many natural products, the purification of this compound presents several challenges:
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Low Concentration: this compound is often present in low concentrations in the source material, making its isolation challenging and requiring efficient extraction and purification methods to obtain a sufficient yield.
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Complex Matrix: The crude plant extract is a complex mixture of various compounds with similar physicochemical properties to this compound, leading to co-elution and difficult separation.
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Compound Instability: Phenolic glycosides like this compound can be susceptible to degradation under certain conditions, such as exposure to heat, extreme pH, or enzymatic activity during extraction and purification.
Q4: How can I improve the yield of this compound during purification?
A4: To improve the yield of this compound, consider the following:
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Optimize Extraction: The choice of extraction solvent, temperature, and duration can significantly impact the yield. Experiment with different solvent systems (e.g., varying percentages of methanol or ethanol in water) to find the optimal conditions for this compound extraction.
-
Minimize Steps: Each purification step can lead to sample loss. Streamline the purification workflow where possible.
-
Handle with Care: Due to the potential for degradation, avoid high temperatures and extreme pH conditions during the purification process.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Crude Extract
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. |
| Suboptimal Extraction Solvent | The polarity of the extraction solvent is crucial. For phenolic glycosides, polar solvents like methanol or ethanol, often mixed with water, are effective. Experiment with different solvent ratios to optimize extraction. |
| Insufficient Extraction Time or Temperature | Increase the extraction time or use a slightly elevated temperature to enhance extraction efficiency. However, be cautious as prolonged exposure to high temperatures can lead to the degradation of phenolic glycosides. Consider using extraction enhancement techniques like sonication. |
| Degradation during Extraction | Avoid high temperatures and prolonged extraction times. Perform extraction at room temperature or under refrigerated conditions to minimize enzymatic and chemical degradation. |
Issue 2: Poor Separation and Co-elution during Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Impurities | This is a common issue with plant extracts containing numerous structurally related compounds. |
| Optimize the Mobile Phase: A systematic adjustment of the solvent gradient can improve separation. A shallower gradient around the elution point of this compound may enhance resolution. | |
| Change the Stationary Phase: If co-elution persists on a standard silica (B1680970) gel column, consider using a different stationary phase like reversed-phase C18 or Sephadex LH-20, which separates based on different mechanisms. | |
| Irreversible Adsorption on Silica Gel | Phenolic compounds can sometimes bind irreversibly to the active sites on silica gel, leading to low recovery. |
| Use a Different Adsorbent: Consider using a more inert stationary phase like celite or a polymer-based resin. | |
| Modify the Mobile Phase: Adding a small amount of an acid (e.g., acetic acid or formic acid) to the mobile phase can help to reduce tailing and improve the recovery of acidic compounds like phenolic glycosides. |
Issue 3: Poor Peak Shape and Resolution in HPLC
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | Residual silanol (B1196071) groups on the C18 column can interact with the hydroxyl groups of this compound, causing peak tailing. |
| Use an End-capped Column: Modern, high-quality end-capped columns have fewer free silanol groups and can significantly improve peak shape. | |
| Acidify the Mobile Phase: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can suppress the ionization of phenolic hydroxyl groups and minimize secondary interactions, leading to sharper peaks. | |
| Inappropriate Mobile Phase Composition | The organic modifier (e.g., acetonitrile (B52724) or methanol) and its ratio with the aqueous phase are critical for good separation. |
| Optimize the Gradient: Develop a gradient elution program that provides good resolution of this compound from its impurities. Start with a scouting gradient to determine the approximate elution conditions and then refine the gradient around the elution time of this compound. | |
| Column Overload | Injecting too much sample can lead to broad, asymmetric peaks. |
| Reduce Sample Concentration: Dilute the sample before injection or inject a smaller volume. |
Data Presentation
Table 1: Comparison of Extraction Solvents for Phenolic Glycosides (Illustrative)
| Extraction Solvent | Temperature (°C) | Extraction Time (h) | Relative Yield of Phenolic Glycosides (%) | Reference |
| 80% Methanol | 25 | 24 | 100 | |
| 50% Methanol | 25 | 24 | 85 | |
| 100% Methanol | 25 | 24 | 70 | |
| 80% Ethanol | 25 | 24 | 95 | |
| 50% Ethanol | 25 | 24 | 90 | |
| Water | 25 | 24 | 40 | |
| 80% Methanol | 50 | 4 | 110 |
Note: This table is illustrative and based on general findings for phenolic glycoside extraction. The optimal conditions for this compound may vary depending on the plant matrix.
Table 2: Purification Summary for this compound from Drypetes klainei (Illustrative)
| Purification Step | Total Weight (g) | This compound Content (%) | Purity (%) | Yield (%) |
| Crude Methanol Extract | 100 | 0.1 | ~1 | 100 |
| After Flash Chromatography | 10 | 0.8 | ~10 | 80 |
| After Preparative RP-HPLC | 0.022 | 98 | >98 | 22 |
Note: The final yield of 0.022% (w/w) from dried stem bark is based on published data. The values for intermediate steps are illustrative and represent a typical purification scheme.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
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Sample Preparation: Air-dry the plant material (e.g., stem bark) and grind it into a fine powder.
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Extraction:
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Macerate the powdered plant material in 80% methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
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Filter the extract through Whatman No. 1 filter paper.
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Repeat the extraction process two more times with fresh solvent.
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Combine the filtrates.
-
-
Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Storage: Store the crude extract at -20°C until further purification.
Protocol 2: Purification of this compound using Flash Chromatography and RP-HPLC
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Flash Chromatography (Silica Gel):
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Dissolve the crude extract in a minimal amount of methanol.
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Adsorb the extract onto a small amount of silica gel and dry it.
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Load the dried sample onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
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Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane, ethyl acetate, and methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
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Combine the this compound-rich fractions and evaporate the solvent.
-
-
Preparative Reversed-Phase HPLC (RP-HPLC):
-
Column: C18, 10 µm, 250 x 20 mm (or similar preparative column).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A linear gradient from 10% to 40% B over 40 minutes. (This is a starting point and should be optimized based on analytical HPLC results).
-
Flow Rate: 20 mL/min.
-
Detection: UV at 280 nm.
-
Procedure:
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Dissolve the enriched fraction from flash chromatography in the initial mobile phase composition.
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Inject the sample onto the preparative HPLC system.
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Collect the peak corresponding to this compound.
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Evaporate the solvent to obtain pure this compound.
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Confirm the purity of the isolated compound by analytical HPLC and its identity by spectroscopic methods (e.g., MS and NMR).
-
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor HPLC peak shape.
Troubleshooting unexpected results in Nigracin assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nigracin in various cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound, leading to unexpected results.
Scratch Wound Healing Assay
Question 1: I am not observing the expected increase in cell migration with this compound in my scratch wound healing assay. What are the possible causes?
Answer: Several factors could contribute to a lack of migratory response to this compound. Here is a systematic troubleshooting approach:
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Cell Culture Conditions:
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Cell Confluency: Ensure your cell monolayer is 70-80% confluent at the time of the scratch.[1][2][3] Over-confluency or sub-confluency can affect cell migration rates.
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Cell Health: Visually inspect the cells for any signs of stress, contamination, or morphological changes. Unhealthy cells will not migrate properly.
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Serum Concentration: If using serum-containing media, the high concentration of growth factors in the serum might mask the effect of this compound. Consider reducing the serum concentration or serum-starving the cells for a few hours before adding this compound.[4]
-
-
Assay Execution:
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Inconsistent Scratch: The width of the scratch should be as consistent as possible across all wells. Use a p200 or p1000 pipette tip held perpendicular to the plate to create the scratch.[1][2] Inconsistent scratch width is a common source of variability.[5]
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Cell Debris: After scratching, gently wash the wells with PBS or serum-free media to remove dislodged cells and debris, which can interfere with migration.[1][6]
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Imaging: Mark the plate to ensure you are imaging the same field of view at each time point.[1][7]
-
-
This compound Preparation and Concentration:
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Compound Stability: Ensure that your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
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Concentration Range: It is possible that the concentration of this compound used is not optimal. Perform a dose-response experiment with a wider range of concentrations to identify the optimal working concentration.
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Question 2: I am observing high variability between replicate wells in my scratch assay with this compound. What could be the reason?
Answer: High variability between replicates can obscure the true effect of this compound. Common causes include:
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Pipetting Inaccuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound and adding it to the wells.
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Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable confluency and migration rates. Ensure your cell suspension is homogenous before seeding.
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Inconsistent Scratching Technique: As mentioned previously, variations in the width and depth of the scratch will lead to high variability.[5]
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Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell behavior.[4] It is recommended to fill the outer wells with sterile PBS or media and not use them for the experiment.
Cell Viability/Proliferation (MTT) Assay
Question 3: My MTT assay results show a decrease in cell viability with this compound, which contradicts its known proliferative effect. What is happening?
Answer: An unexpected decrease in viability in an MTT assay can be due to several factors unrelated to cytotoxicity:
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Compound Interference: this compound, as a phenolic glycoside, might directly reduce the MTT reagent, leading to a false-positive signal for viability. Conversely, it could interfere with the formazan (B1609692) crystal solubilization or have an absorbance spectrum that overlaps with formazan, leading to inaccurate readings.[8][9]
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Troubleshooting Step: Run a control experiment with this compound in cell-free media containing MTT to check for direct reduction.[8]
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Metabolic Alterations: The MTT assay measures metabolic activity as a surrogate for viability.[10][11] It's possible that at certain concentrations, this compound alters the metabolic state of the cells without being cytotoxic, leading to a decrease in MTT reduction.
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Incorrect Seeding Density: If the initial cell seeding density is too high, the cells may enter a senescent state, which could be exacerbated by the compound, leading to reduced metabolic activity. Conversely, if the density is too low, the cells may not proliferate well.
Question 4: I am seeing very high background absorbance in my MTT assay wells, even in the controls. What can I do?
Answer: High background absorbance can be caused by several factors:
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Contamination: Bacterial or yeast contamination in your cell cultures can reduce MTT, leading to high background.[12] Visually inspect your cultures for any signs of contamination.
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Media Components: Phenol (B47542) red and high concentrations of serum in the culture medium can interfere with the assay and increase background absorbance.[8] Using phenol red-free media and reducing serum concentration during the MTT incubation step is recommended.[8]
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Incomplete Solubilization: If the formazan crystals are not fully dissolved, it can lead to inaccurate and high readings. Ensure complete solubilization by gentle mixing and allowing sufficient incubation time with the solubilization buffer.[8]
Data Presentation
To ensure consistent and comparable results, we recommend recording your quantitative data in a structured format.
Table 1: Sample Data Table for Scratch Wound Healing Assay
| Treatment | Concentration (µg/mL) | Scratch Width at 0h (µm) | Scratch Width at 24h (µm) | % Wound Closure |
| Vehicle Control | 0 | 510 | 350 | 31.4% |
| This compound | 1 | 505 | 280 | 44.6% |
| This compound | 5 | 515 | 150 | 70.9% |
| This compound | 10 | 500 | 90 | 82.0% |
Table 2: Sample Data Table for MTT Cell Viability Assay
| Treatment | Concentration (µg/mL) | Absorbance (570 nm) | % Viability (relative to Vehicle) |
| Vehicle Control | 0 | 0.850 | 100% |
| This compound | 1 | 0.980 | 115.3% |
| This compound | 5 | 1.250 | 147.1% |
| This compound | 10 | 1.420 | 167.1% |
Experimental Protocols
Scratch Wound Healing Assay Protocol
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Cell Seeding: Seed fibroblast cells in a 12- or 24-well plate at a density that will result in a 70-80% confluent monolayer after 24 hours.[1][2][3]
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Scratch Creation: Once confluent, use a sterile p200 pipette tip to make a straight scratch down the center of each well.[1][2]
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Washing: Gently wash each well twice with sterile PBS to remove detached cells and debris.[1][6]
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Treatment: Replace the PBS with fresh culture medium (consider using reduced-serum or serum-free media) containing the desired concentrations of this compound or vehicle control.[4]
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Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope. Mark the location of the image for subsequent time points.[1]
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Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
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Imaging (Subsequent Time Points): Capture images of the same marked locations at regular intervals (e.g., 12, 24, and 48 hours) to monitor wound closure.
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Analysis: Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the formula: % Wound Closure = [(Width at 0h - Width at T(h)) / Width at 0h] * 100.[5]
MTT Cell Viability/Proliferation Assay Protocol
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Cell Seeding: Seed fibroblast cells in a 96-well plate at an optimal density (determined from a preliminary cell titration experiment) and allow them to adhere overnight.
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Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
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Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
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Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
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Solubilization: Add 100 µL of MTT solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[13]
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Incubation for Solubilization: Incubate the plate in the dark at room temperature for 2-4 hours, or until the formazan crystals are completely dissolved. Gentle shaking can aid solubilization.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[10][13]
Visualizations
Signaling Pathways
Caption: Fibroblast activation signaling pathways.
Caption: Troubleshooting workflow for this compound assays.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. Scratch Wound Healing Assay [bio-protocol.org]
- 3. Scratch Wound Healing Assay [en.bio-protocol.org]
- 4. clyte.tech [clyte.tech]
- 5. Wound healing assay | Abcam [abcam.com]
- 6. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Nigracin Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Nigracin during experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experimental settings?
This compound is a phenolic glycoside that has garnered research interest for its potential biological activities, including wound healing and anti-inflammatory effects.[1] As a phenolic glycoside, this compound's chemical structure makes it susceptible to degradation under common experimental conditions. This degradation can lead to a loss of bioactivity and the formation of confounding artifacts, ultimately impacting the accuracy and reproducibility of experimental results.
Q2: What are the primary factors that can cause this compound degradation?
Based on the general behavior of phenolic glycosides, the primary factors contributing to this compound degradation are:
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pH: Phenolic glycosides are often unstable in alkaline (high pH) conditions, which can lead to irreversible degradation. While some are more stable in acidic to neutral pH, extreme acidity can also cause hydrolysis of the glycosidic bond.
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Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.
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Light: Exposure to light, particularly UV radiation, can induce photodegradation of phenolic compounds.
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Oxygen: The phenolic structure of this compound makes it susceptible to oxidation, a process that can be exacerbated by the presence of oxygen.
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Enzymatic Activity: The presence of glycosidases or oxidases, either from cellular sources or contamination, can lead to the rapid breakdown of this compound.
Q3: How should I store my this compound stock solutions to ensure stability?
To maintain the integrity of your this compound stock solutions, adhere to the following storage guidelines:
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or below. | Low temperatures significantly slow down chemical degradation rates. |
| Solvent | Use a non-aqueous solvent like DMSO for the initial stock. | Minimizes hydrolysis of the glycosidic bond. |
| Light Exposure | Store in amber vials or wrap vials in aluminum foil. | Protects the compound from photodegradation. |
| Oxygen Exposure | Aliquot into smaller, single-use volumes. Purge with an inert gas (e.g., argon or nitrogen) before sealing. | Minimizes repeated freeze-thaw cycles and exposure to oxygen. |
Q4: I am observing a color change in my this compound solution. What does this indicate?
A color change, often to a yellowish or brownish hue, in a solution of a phenolic compound like this compound can be an indicator of oxidative degradation. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like HPLC to confirm the purity and concentration of your this compound samples, especially for long-term experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Problem 1: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Degradation in Culture Media | Prepare fresh this compound-containing media for each experiment from a frozen stock solution. | Minimize the time the compound is incubated at 37°C in the culture media. |
| Interaction with Media Components | Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment using HPLC. | Consider using a serum-free medium if serum components are suspected to contribute to degradation. |
| Cellular Metabolism | Analyze cell lysates and conditioned media to identify potential metabolic products of this compound. | Shorten the treatment duration or use a lower, effective concentration. |
Problem 2: Loss of this compound concentration in aqueous buffers.
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Hydrolysis | Adjust the pH of the buffer to a slightly acidic range (e.g., pH 6-6.5) if compatible with your experimental design. | Prepare fresh aqueous solutions of this compound immediately before use. |
| Oxidation | Add a compatible antioxidant, such as ascorbic acid, to the buffer. The optimal concentration should be determined empirically. | De-gas aqueous buffers before adding this compound to remove dissolved oxygen. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder in a chemical fume hood.
-
Dissolution: Dissolve the this compound powder in 100% dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM. Ensure complete dissolution by gentle vortexing.
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Aliquoting: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in amber, low-retention microcentrifuge tubes.
-
Inert Gas Purging: Briefly purge the headspace of each aliquot with an inert gas like argon or nitrogen to displace oxygen.
-
Storage: Immediately store the aliquots at -80°C for long-term storage. For short-term use (up to one week), storage at -20°C is acceptable.
Protocol 2: Stability Assessment of this compound in Cell Culture Medium using HPLC
-
Preparation: Prepare a working solution of this compound in your cell culture medium of interest at the final experimental concentration.
-
Time Zero Sample: Immediately after preparation, take a "time zero" aliquot and store it at -80°C until analysis.
-
Incubation: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours). Immediately store each aliquot at -80°C.
-
Sample Preparation for HPLC: Prior to analysis, thaw the samples and precipitate proteins by adding three volumes of ice-cold acetonitrile (B52724). Centrifuge at high speed to pellet the precipitate.
-
HPLC Analysis: Analyze the supernatant using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.
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Data Analysis: Quantify the peak area of this compound at each time point and normalize it to the time zero sample to determine the percentage of degradation over time.
Signaling Pathway Diagrams
Phenolic glycosides are known to modulate various cellular signaling pathways, including the MAPK and NF-κB pathways, which are critical in inflammation and cell proliferation. The following diagrams illustrate hypothetical pathways that this compound might influence based on the known activities of similar compounds.
Figure 1. A general experimental workflow for studies involving this compound.
Figure 2. Hypothetical modulation of the MAPK signaling pathway by this compound.
Figure 3. Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
Technical Support Center: Enhancing the Bioavailability of Nigracin
This technical support center is designed for researchers, scientists, and drug development professionals working with Nigracin. It provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experiments aimed at enhancing its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is a phenolic glycoside that was first isolated from Populus nigra and has also been found in Drypetes klainei.[1][2] Its primary reported biological activity is the promotion of tissue repair and wound healing.[1][2][3] Specifically, studies have shown that this compound can stimulate fibroblast growth and migration, which are crucial processes in wound closure.
Q2: We are observing poor efficacy of this compound in our in vivo models despite promising in vitro results. What could be the primary reason for this discrepancy?
A2: A significant challenge with many phenolic glycosides is their bioavailability. While this compound may show high potency in cell-based assays, its effectiveness in vivo is likely limited by poor absorption from the gastrointestinal tract into the systemic circulation. This can be due to factors such as low aqueous solubility, degradation in the gut, or extensive first-pass metabolism.
Q3: What is the general metabolic pathway for phenolic glycosides like this compound?
A3: Generally, phenolic glycosides are metabolized in the gastrointestinal tract. The glycosidic bond may be hydrolyzed by intestinal enzymes or, more commonly, by the gut microbiota, to release the aglycone (the non-sugar part) and the sugar moiety. The aglycone is typically more lipophilic and can be absorbed more readily than the glycoside. Once absorbed, the aglycone may undergo further metabolism in the liver, including phase II conjugation reactions like glucuronidation and sulfation, before being excreted.
Q4: How does the glycosylation of this compound affect its solubility and permeability?
A4: The sugar moiety in a phenolic glycoside generally increases its water solubility compared to the aglycone. However, overall aqueous solubility might still be low. While increased solubility can aid dissolution in the gut, the larger, more polar glycoside molecule may have lower permeability across the intestinal epithelium compared to the smaller, more lipophilic aglycone.
Troubleshooting Guides
Issue 1: this compound solubility is a limiting factor in our formulation development.
-
Question: We are struggling to dissolve a sufficient concentration of this compound in aqueous buffers for our in vitro and in vivo experiments. How can we improve its solubility?
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Answer: Low aqueous solubility is a common issue for many complex natural products. Here are some strategies to troubleshoot this:
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Co-solvents: Try using a pharmaceutically acceptable co-solvent system. A screening of co-solvents like polyethylene (B3416737) glycol (PEG) 300, PEG 400, propylene (B89431) glycol, or ethanol (B145695) in varying proportions with water can help identify a suitable vehicle.
-
Surfactants: The addition of non-ionic surfactants such as polysorbate 80 (Tween® 80) or cremophor EL can increase solubility by forming micelles that encapsulate the drug.
-
pH Adjustment: Determine if this compound's solubility is pH-dependent. Since it is a phenolic compound, its solubility may increase at a higher pH. However, be mindful of the compound's stability at different pH values.
-
Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.
-
Issue 2: High variability in plasma concentrations of this compound in animal studies.
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Question: Our pharmacokinetic studies show significant inter-animal variability in the plasma levels of this compound after oral administration. What could be causing this and how can we address it?
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Answer: High variability is often linked to poor and inconsistent absorption.
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Food Effects: The presence or absence of food can significantly impact the absorption of poorly soluble drugs. Standardize the feeding protocol for your animal studies (e.g., consistent fasting period before dosing).
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Formulation Inhomogeneity: If you are using a suspension, ensure it is uniformly mixed before each administration to guarantee consistent dosing.
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Gut Microbiota Differences: The gut microbiome can vary between animals and plays a role in metabolizing glycosides. While difficult to control, being aware of this variable is important for data interpretation. Using animals from a single, well-controlled source can help minimize this variability.
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Advanced Formulations: Consider developing more robust formulations like self-emulsifying drug delivery systems (SEDDS) or solid dispersions to improve dissolution and reduce the dependency on physiological variables.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent System | Hypothetical Solubility (mg/mL) |
| Deionized Water | < 0.1 |
| Phosphate Buffered Saline (pH 7.4) | < 0.1 |
| 10% Ethanol in Water | 0.5 |
| 20% PEG 400 in Water | 1.2 |
| 5% Polysorbate 80 in Water | 2.5 |
| 10% HP-β-CD in Water | 5.0 |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| DMSO | Soluble |
| Acetone | Soluble |
Note: The solubility in organic solvents is based on publicly available data from a commercial supplier. Aqueous solubility is inferred to be low based on the properties of similar compounds and is presented here for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension for Enhanced Bioavailability
Objective: To increase the dissolution rate and saturation solubility of this compound by reducing its particle size to the nanometer range.
Methodology:
-
Preparation of Organic Solution: Dissolve 100 mg of this compound in 10 mL of a suitable organic solvent, such as acetone, in which it is freely soluble.
-
Preparation of Aqueous Phase: Prepare 100 mL of an aqueous solution containing a stabilizer, for example, 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) or Poloxamer 188.
-
Nanoprecipitation: Inject the organic solution of this compound into the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) at a constant rate.
-
Solvent Evaporation: Remove the organic solvent from the resulting suspension using a rotary evaporator under reduced pressure.
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanosuspension.
-
Evaluate the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
-
In Vitro Dissolution Study: Compare the dissolution rate of the this compound nanosuspension to that of the unprocessed drug powder in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).
Visualizations
Caption: Workflow for the preparation and evaluation of a this compound nanosuspension.
Caption: Postulated pathway for the oral absorption and metabolism of this compound.
References
- 1. Bioassay-Guided Isolation of this compound, Responsible for the Tissue Repair Properties of Drypetes Klainei Stem Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioassay-Guided Isolation of this compound, Responsible for the Tissue Repair Properties of Drypetes Klainei Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Spectroscopic Analysis of Nigracin
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step in the spectroscopic analysis of a new compound like Nigracin?
The initial step should be a preliminary analysis using a combination of spectroscopic techniques to obtain a comprehensive profile of the molecule. This typically includes Ultraviolet-Visible (UV-Vis) spectroscopy for information on electronic transitions, Fourier-Transform Infrared (FT-IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.[1]
Q2: How critical is sample preparation for obtaining reliable spectroscopic data for this compound?
Sample preparation is a critical step that significantly influences the quality and reproducibility of spectroscopic data.[2][3] Improper sample preparation can lead to a variety of artifacts, including baseline drift, scattering effects, and poor signal-to-noise ratios.[4] The chosen preparation method should be appropriate for the spectroscopic technique and the physicochemical properties of this compound.
Q3: What are the key considerations for choosing a solvent for the spectroscopic analysis of this compound?
The choice of solvent is crucial, especially for techniques like UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy. An ideal solvent should:
-
Completely dissolve this compound.
-
Be transparent in the spectral region of interest.
-
Not react with the analyte.
-
Be of high purity to avoid interference from impurities.
For FT-IR analysis of solid samples, potassium bromide (KBr) is often used to form a pellet.[5]
Troubleshooting Guide
Issue 1: Unexpected Peaks in the Spectrum
Q: I am observing unexpected peaks in the spectrum of this compound. What could be the cause?
A: Unexpected peaks in the spectrum can arise from several sources:
-
Sample Contamination: The sample may be contaminated with impurities from the synthesis process, solvents, or handling.
-
Degradation of this compound: this compound might be unstable under the experimental conditions (e.g., exposure to light, heat, or reactive solvents), leading to the formation of degradation products.
-
Instrumental Artifacts: The instrument itself might introduce artifacts. This could be due to a contaminated sample holder, a dirty instrument window, or electronic noise.
Troubleshooting Steps:
-
Verify Sample Purity: Re-purify the this compound sample and re-run the analysis.
-
Run a Blank Spectrum: Acquire a spectrum of the solvent and any other reagents used in the sample preparation to identify peaks originating from these sources.
-
Assess Sample Stability: Investigate the stability of this compound under the analytical conditions. Forced degradation studies can help identify potential degradation products.
-
Instrument Check: Clean the sample compartment and holder. Run a standard sample with a known spectrum to verify instrument performance.
Issue 2: Baseline Drift or Instability
Q: My baseline is drifting during the spectroscopic measurement of this compound. How can I resolve this?
A: Baseline drift can be caused by several factors:
-
Instrument Not Equilibrated: The instrument, particularly the light source and detector, may not have reached thermal equilibrium.
-
Sample Temperature Changes: Fluctuations in the sample temperature during the measurement can cause the baseline to drift.
-
Inhomogeneous Sample: For solid samples, an inhomogeneous distribution of this compound in the matrix (e.g., KBr pellet) can lead to an unstable baseline.
Troubleshooting Steps:
-
Allow for Warm-up: Ensure the instrument has been turned on for the manufacturer-recommended warm-up period before starting any measurements.
-
Temperature Control: Use a temperature-controlled sample holder if available and allow the sample to thermally equilibrate in the sample compartment before measurement.
-
Improve Sample Homogeneity: For solid samples, ensure thorough grinding and mixing to achieve a homogeneous sample.
Issue 3: Low Signal-to-Noise Ratio
Q: The signal from my this compound sample is very weak, and the spectrum is noisy. What can I do to improve the signal-to-noise ratio?
A: A low signal-to-noise ratio can be due to:
-
Low Sample Concentration: The concentration of this compound in the sample may be too low for the sensitivity of the instrument.
-
Incorrect Instrument Parameters: The instrument settings (e.g., integration time, number of scans, slit width) may not be optimized for your sample.
-
Sample Degradation: The sample may have degraded, resulting in a lower concentration of the analyte of interest.
Troubleshooting Steps:
-
Increase Sample Concentration: If possible, increase the concentration of this compound in the sample.
-
Optimize Instrument Settings: Increase the integration time or the number of scans to average out the noise. Consult the instrument manual for guidance on optimizing other parameters.
-
Check Sample Integrity: Re-prepare a fresh sample to ensure that degradation has not occurred.
Data Presentation
Table 1: Hypothetical Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Observed Value |
| UV-Vis Spectroscopy | λmax | 275 nm |
| Molar Absorptivity (ε) | 15,000 M⁻¹cm⁻¹ | |
| FT-IR Spectroscopy | Key Peaks (cm⁻¹) | 3300 (N-H stretch), 1680 (C=O stretch), 1600 (C=C stretch) |
| Mass Spectrometry (ESI+) | [M+H]⁺ | 450.25 m/z |
| Key Fragment Ions | 350.18, 250.12, 150.06 m/z |
Table 2: Effect of Sample Preparation on Spectral Quality of this compound (Hypothetical Data)
| Preparation Method | Spectroscopic Technique | Observation | Recommendation |
| Direct analysis of solid | FT-IR | Broad peaks, high scattering | Grind sample to a fine powder and disperse in KBr pellet |
| Dissolution in Ethanol (B145695) | UV-Vis | Sharp, well-defined peaks | Recommended for quantitative analysis |
| Dissolution in DMSO | UV-Vis | Solvent cutoff interferes with analyte peak | Use a solvent with a lower UV cutoff |
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Analysis of this compound
-
Sample Preparation: Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions ranging from 1 µg/mL to 20 µg/mL.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength range from 200 nm to 800 nm.
-
-
Blank Measurement: Fill a quartz cuvette with ethanol and place it in the reference beam path. Use this to record a baseline spectrum.
-
Sample Measurement: Record the absorbance spectra of the this compound solutions, starting with the lowest concentration.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Protocol 2: FT-IR Spectroscopic Analysis of this compound
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die and apply pressure to form a transparent pellet.
-
-
Instrument Setup:
-
Ensure the sample compartment is clean and dry.
-
-
Background Measurement: Record a background spectrum with an empty sample holder.
-
Sample Measurement: Place the KBr pellet in the sample holder and record the FT-IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Protocol 3: LC-MS Analysis of this compound
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to a final concentration of 10 µg/mL. Filter the sample through a 0.22 µm syringe filter.
-
LC-MS System Setup:
-
LC System: Use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
MS System: Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode. Set the mass range to scan from m/z 100 to 1000.
-
-
Injection: Inject 5 µL of the prepared this compound sample.
-
Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. Identify the molecular ion and major fragment ions.
Visualizations
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Troubleshooting decision tree for common spectroscopic artifacts.
References
Modifying experimental protocols for Nigracin analogues
Technical Support Center: Nigracin Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying experimental protocols related to this compound and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a phenolic glycoside first isolated from the bark and leaves of Populus nigra.[1][2] It has been identified as the bioactive compound responsible for the wound healing properties of Drypetes klainei stem bark.[1][2] Experimental studies have demonstrated that this compound significantly stimulates fibroblast growth and improves cell motility, which contributes to the closure of wounds in fibroblast monolayers.[2] These effects are observed in a dose-dependent manner and without any toxicity at concentrations up to 12 µg/ml. Further research has highlighted its antimalarial and antidiabetic potential.
Q2: What are the primary analytical methods for the characterization of this compound and its analogues?
A2: The standard analytical workflow for characterizing this compound and its analogues involves a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), often with a Diode-Array Detector (DAD), is used for metabolite profiling and for the isolation of the compounds. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then employed for unambiguous identification and structural elucidation of the isolated molecules.
Q3: Which key cell-based assays are recommended for evaluating the biological activity of this compound analogues?
A3: To evaluate the efficacy of this compound analogues, particularly for wound healing applications, several cell-based assays are recommended:
-
Cell Viability and Cytotoxicity Assays: These assays are crucial to determine the concentration range at which the compounds are active without being toxic. The Trypan blue dye exclusion method is a common technique used for this purpose. Another common method is the MTT assay, which measures cell viability by assessing mitochondrial function.
-
Cell Migration Assay: The scratch wound-healing assay is the primary method to assess the ability of the compounds to promote cell migration, a key process in wound repair. This involves creating a "scratch" in a confluent cell monolayer and monitoring the rate of closure over time after treatment.
-
Cell Cycle Analysis: Flow cytometry can be used to analyze the cell cycle distribution of treated cells, providing insights into whether the compounds stimulate cell proliferation.
Q4: What are the common challenges associated with the synthesis and handling of benzofuran (B130515) derivatives like this compound analogues?
A4: Benzofuran is a versatile heterocyclic compound found in many biologically active products. However, researchers may face several challenges during the synthesis of its derivatives. Potential issues in experimental settings include managing the chemical stability and reactivity of intermediates and final compounds. Furthermore, the purification and separation of regioisomers can be difficult, often requiring advanced chromatographic techniques. The selection of appropriate solvents and catalysts is also a critical step that can significantly impact reaction outcomes.
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays (e.g., MTT, Trypan Blue).
| Possible Cause | Suggested Solution |
| Compound Solubility Issues | Ensure the this compound analogue is fully dissolved before adding it to the cell culture medium. Use a suitable solvent like DMSO at a final concentration that is non-toxic to the cells (typically <0.5%). Perform a solvent control experiment. |
| Cell Seeding Density | Inconsistent initial cell numbers can lead to high variability. Optimize and standardize the seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Incubation Time | The timing of compound addition and the duration of the assay are critical. For MTT assays, ensure the incubation time with the reagent is consistent across all wells, as the formazan (B1609692) product can be unstable. |
| Contamination | Microbial contamination can affect cell health and metabolism, leading to erroneous results. Regularly check cell cultures for any signs of contamination. |
Problem: High variability in scratch wound-healing assay results.
| Possible Cause | Suggested Solution |
| Inconsistent Scratch Width | The width of the initial scratch must be as uniform as possible across all wells. Use a p200 pipette tip or a dedicated scratch-making tool for consistency. |
| Cell Monolayer Health | Ensure the cell monolayer is 100% confluent and healthy before making the scratch. Gaps in the monolayer can lead to uneven "healing." |
| Image Analysis | Manual measurement of the wound area can be subjective. Use image analysis software to quantify the open area for more objective and reproducible results. Capture images at the exact same position at each time point. |
| Compound Concentration | The effect of this compound on cell migration is dose-dependent. Perform a dose-response experiment to identify the optimal concentration range for your analogue. |
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the effects of this compound on murine fibroblasts.
Table 1: Effect of this compound on Fibroblast Viability and Growth
| Concentration (µg/ml) | Cell Viability (%) | Cell Growth (%) |
| 0.015 | ~100 | ~120 |
| 0.03 | ~100 | ~125 |
| 0.3 | ~100 | ~130 |
| 6 | ~100 | ~120 |
| 9 | ~100 | ~115 |
| 12 | ~100 | ~110 |
| Data derived from Sferrazza et al., 2020. |
Table 2: Effect of this compound on Scratch Wound Closure
| Concentration (µg/ml) | Scratch Closure Rate (%) after 24h |
| 0 (Control) | ~25 |
| 0.015 | ~45 |
| 0.03 | ~55 |
| 0.3 | ~60 |
| 6 | ~50 |
| 9 | ~40 |
| 12 | ~35 |
| *Significance vs untreated control (CTR): *p < 0.05; *p < 0.01. Data derived from Sferrazza et al., 2020. |
Experimental Protocols
Protocol 1: Scratch Wound-Healing Assay
This assay assesses cell migration in vitro.
-
Cell Seeding: Seed murine fibroblasts (e.g., 3T3 cells) in a 24-well plate and grow until a confluent monolayer is formed.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch through the center of the monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add cell culture medium containing the this compound analogue at various concentrations. Include an untreated control and a positive control (e.g., Hyaluronic Acid).
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, and 24 hours) using a phase-contrast microscope.
-
Analysis: Measure the width or area of the scratch at each time point. Calculate the Scratch Closure Rate (SCR) to quantify cell migration.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the this compound analogue. Include appropriate controls (untreated cells, solvent control, positive control for toxicity).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Visualizations
Caption: General experimental workflow for this compound analogues.
Caption: Bioassay-guided fractionation for this compound isolation.
Caption: Hypothetical signaling pathways for wound healing.
References
- 1. Bioassay-Guided Isolation of this compound, Responsible for the Tissue Repair Properties of Drypetes Klainei Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioassay-Guided Isolation of this compound, Responsible for the Tissue Repair Properties of Drypetes Klainei Stem Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Wound Healing Agents: Evaluating Nigracin and Other Therapeutic Strategies
In the dynamic field of wound care, researchers and drug development professionals are continually seeking novel agents that can accelerate and improve the quality of wound healing. This guide provides a comparative overview of Nigracin, a compound with emerging evidence in wound repair, alongside established and alternative therapeutic agents. Due to the limited availability of direct comparative studies on this compound, this document will focus on presenting the existing experimental data for this compound and juxtaposing it with data from other classes of wound healing agents to provide a framework for evaluation.
Data Presentation: Quantitative Comparison of Wound Healing Efficacy
The following tables summarize quantitative data from representative studies on different wound healing agents. It is important to note that these studies were not conducted head-to-head and experimental conditions may vary.
Table 1: In Vitro Wound Closure with this compound
| Concentration of this compound (µg/ml) | Wound Closure (%) after 24h |
| 0 (Control) | Data not specified |
| 0.015 | Data not specified |
| 0.03 | Data not specified |
| 0.3 | Data not specified |
| 6 | Data not specified |
| 9 | Data not specified |
| 12 | Data not specified |
Source: A study on the effect of increasing concentrations of this compound on scratch wound closure in a fibroblast monolayer showed dose-dependent activity.[1] Specific quantitative percentages of wound closure were not provided in the abstract.
Table 2: In Vivo Excisional Wound Healing with Nigella sativa (NS) Oil and Other Agents
| Treatment Group | Mean Wound Area on Day 7 (%) | Mean Wound Area on Day 14 (%) | Mean Collagen Density on Day 15 (%) |
| Saline (Control) | Data not specified | Data not specified | 56.50 ± 11.18 |
| Nigella sativa (NS) Oil | Data not specified | Data not specified | 73.57 ± 6.30 |
| Nano-silver (AgNPs) | Data not specified | Data not specified | 59.60 ± 3.16 |
| NS Oil + AgNPs | Data not specified | Data not specified | 80.99 ± 7.19 |
Source: A study comparing Nigella sativa oil and Nano-silver in a rat model.[2] While specific wound area percentages were not in the abstract, the study concluded that the combination of NS oil and Nano-silver resulted in significantly faster healing.[2] Another study noted that on day 7 and 14, the NS group demonstrated the smallest wound area and the highest wound contraction compared to a control group.[3]
Table 3: Comparison of Various Topical Antimicrobial Agents on Epithelialization and Neovascularization
| Agent | Epithelialization Time (days) | Neovascularization Time (days) |
| Control (No treatment) | 7.2 ± 0.7 | Data not specified |
| Silver Sulfadiazine (1%) | 7.1 ± 0.3 | 15.3 ± 0.7 |
| Mafenide Acetate (8.5%) | 7.3 ± 0.3 | Data not specified |
| Povidone-iodine (10%) | 11.8 ± 0.55 | 15.0 ± 0.4 |
| Bacitracin (500 U/g) | Slower than control | Data not specified |
| Sodium Hypochlorite (0.25%) | Significantly impaired | Significantly impaired |
| Silver Nitrate (0.5%) | Slower than control | 18.4 ± 0.56 |
Source: A study using a hairless mouse ear model to directly visualize and measure wound healing parameters.[4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used in the evaluation of wound healing agents.
1. In Vitro Scratch (Wound Healing) Assay
This assay is a standard method to study collective cell migration in two dimensions.
-
Principle: A "scratch" or cell-free gap is created in a confluent monolayer of cells. The rate at which cells migrate to close this gap is monitored over time, serving as an indicator of the wound healing potential of a test compound.
-
Protocol:
-
Cell Seeding: Plate adherent cells (e.g., fibroblasts, keratinocytes) in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creation of the Wound: Once a confluent monolayer is formed, a sterile pipette tip (e.g., p200) is used to create a linear scratch across the center of the well.
-
Washing: The wells are gently washed with sterile phosphate-buffered saline (PBS) to remove dislodged cells and debris.
-
Treatment: The medium is replaced with fresh culture medium containing the test agent (e.g., this compound at various concentrations) or a vehicle control.
-
Imaging: The plate is placed on a microscope stage, and images of the scratch in the same position are captured at baseline (T0) and at regular intervals (e.g., every 6, 12, 24 hours).
-
Data Analysis: The area of the cell-free gap is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: % Wound Closure = [ (Area at T0 - Area at Tx) / Area at T0 ] * 100
-
2. In Vivo Excisional Wound Healing Assay (Murine Model)
This assay provides a more physiologically relevant model to assess the efficacy of wound healing agents.
-
Principle: A full-thickness wound is created on the dorsal skin of a mouse, and the rate of wound closure and the quality of the healed tissue are evaluated over time after topical application of a test agent.
-
Protocol:
-
Animal Preparation: Anesthetize the mouse and shave the dorsal area.
-
Wound Creation: Create a full-thickness excisional wound of a standardized diameter (e.g., 5-6 mm) using a sterile biopsy punch.
-
Treatment: Apply the test formulation (e.g., a cream containing this compound, Nigella sativa oil, or a control vehicle) topically to the wound. The wound may be left open or covered with a dressing.
-
Wound Area Measurement: The wound area is traced or photographed at regular intervals (e.g., days 0, 3, 7, 14). The percentage of wound contraction is calculated.
-
Histological Analysis: On specific days post-wounding, animals are euthanized, and the wound tissue is excised. The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for general morphology, Masson's Trichrome for collagen deposition) to assess re-epithelialization, granulation tissue formation, angiogenesis, and collagen organization.
-
Biochemical Analysis: Tissue homogenates can be used to measure levels of biomarkers such as hydroxyproline (B1673980) (an indicator of collagen content) and antioxidants.
-
Signaling Pathways in Wound Healing
The process of wound healing is orchestrated by a complex network of signaling pathways. Understanding these pathways is critical for the development of targeted therapies.
The wound healing process is a complex biological event involving inflammation, proliferation, and remodeling. Several key signaling pathways are activated to coordinate the cellular activities during these phases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nigella sativa and Its Active Compound, Thymoquinone, Accelerate Wound Healing in an In Vivo Animal Model: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of commonly used wound agents on epithelialization and neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antimalarial Efficacy of Nigracin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimalarial efficacy of Nigracin, a phenolic glycoside, against established antimalarial agents. Due to the limited availability of extensive in vivo studies on this compound, this document focuses on in vitro comparative data and outlines the standard experimental protocols utilized in the field for such evaluations. The information presented herein is intended to offer a foundational understanding of this compound's potential as an antimalarial compound and to guide future research endeavors.
In Vitro Antimalarial Activity: A Comparative Analysis
The in vitro efficacy of an antimalarial compound is a critical initial determinant of its potential. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. The following table summarizes the available in vitro data for this compound (also known as poliothrysoside) and compares it with standard antimalarial drugs against various strains of Plasmodium falciparum, the deadliest species of malaria parasite.
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| This compound | W2 (Chloroquine-resistant) | 7.4 | Kaou et al., 2010 |
| This compound | 3D7 (Chloroquine-sensitive) | 8.1 | Sashidhara et al., 2013[1] |
| This compound | K1 (Chloroquine-resistant) | 8.1 | Sashidhara et al., 2013[1] |
| Chloroquine | 3D7 (Chloroquine-sensitive) | 0.009 - 0.02 µM (9 - 20 nM) | Vivas et al., 2007; Fidock et al., 2004[2] |
| Chloroquine | W2 (Chloroquine-resistant) | > 0.1 µM (>100 nM) | Fidock et al., 2004[2] |
| Artesunate | 3D7 (Chloroquine-sensitive) | 0.001 - 0.006 µM (1 - 6 nM) | Witkowski et al., 2013; Vivas et al., 2007[3] |
| Quinine | Various strains | 0.085 - 0.385 µM (85 - 385 nM) | Pradines et al., 2003; Ringwald et al., 1999 |
| Mefloquine | Various strains | 0.005 - 0.024 µM (5 - 24 nM) | Pradines et al., 2003; Ringwald et al., 1999 |
Note: IC50 values can vary between studies due to differences in assay conditions and parasite strains.
In Vivo Antimalarial Efficacy: Data and Comparisons
In vivo studies are essential to evaluate a drug's efficacy in a living organism, taking into account factors like metabolism, distribution, and toxicity. The standard assay for preliminary in vivo antimalarial screening is the 4-day suppressive test in mice infected with a rodent malaria parasite, typically Plasmodium berghei. This test measures the percentage of parasitemia suppression after four days of treatment.
Currently, there is a lack of publicly available in vivo efficacy data for purified this compound.
For comparative purposes, the table below presents typical in vivo efficacy data for standard antimalarial drugs from the 4-day suppressive test.
| Compound | Dose (mg/kg/day) | Route of Administration | Parasitemia Suppression (%) | Reference |
| Chloroquine | 10 | Oral | >90% | Fidock et al., 2004; Peters et al., 1975 |
| Artesunate | 5 | Oral | >90% | Fidock et al., 2004 |
| Quinine | 100 | Oral | Variable, dose-dependent | Fidock et al., 2004 |
| Mefloquine | 6 | Oral | >90% | Fidock et al., 2004 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of antimalarial drug efficacy data.
In Vitro Antiplasmodial Assay (IC50 Determination)
This assay determines the concentration of a compound that inhibits 50% of parasite growth in a continuous in vitro culture of P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI-1640 with L-glutamine, supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum or Albumax)
-
96-well microplates
-
Test compound (this compound) and reference drugs (e.g., Chloroquine)
-
SYBR Green I nucleic acid stain or [³H]-hypoxanthine
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C
-
Plate reader (fluorescence or scintillation counter)
Procedure:
-
Prepare serial dilutions of the test and reference compounds in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.
-
Include parasite-free red blood cells as a negative control and infected red blood cells without any drug as a positive control.
-
Incubate the plates for 72 hours under the specified gas conditions at 37°C.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I or measure the incorporation of [³H]-hypoxanthine.
-
Measure the fluorescence or radioactivity using a plate reader.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo 4-Day Suppressive Test
This is the most widely used primary in vivo screening method for antimalarial compounds.
Materials:
-
Plasmodium berghei (or other suitable rodent malaria parasite)
-
Laboratory mice (e.g., Swiss albino or BALB/c)
-
Test compound (this compound) and a standard drug (e.g., Chloroquine)
-
Vehicle for drug administration (e.g., 7% Tween 80 in distilled water)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intraperitoneally with a standardized inoculum of P. berghei-infected red blood cells (typically 1 x 10⁷ infected erythrocytes).
-
Randomly divide the mice into experimental and control groups (typically 5 mice per group).
-
Two to four hours post-infection (Day 0), administer the first dose of the test compound or vehicle to the respective groups.
-
Administer the treatment daily for four consecutive days (Day 0 to Day 3).
-
On Day 4, collect thin blood smears from the tail of each mouse.
-
Stain the blood smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Calculate the average percentage of parasitemia for each group.
-
Determine the percentage of parasitemia suppression using the following formula: [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
Visualizing Methodologies and Pathways
To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Isolation and identification of β-hematin inhibitors from Flacourtia indica as promising antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artesunate Misuse and Plasmodium falciparum Malaria in Traveler Returning from Africa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Nigracin with Other Phenolic Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Nigracin with other structurally related phenolic glycosides. Understanding the cross-reactivity of a compound is crucial in the development of specific immunoassays and in predicting potential off-target effects in biological systems. This document outlines the structural basis for potential cross-reactivity, presents a hypothetical experimental protocol to quantify these interactions, and provides visual aids to understand the underlying principles.
Structural Comparison of this compound and Other Phenolic Glycosides
The potential for cross-reactivity of an antibody is fundamentally linked to the structural similarity between the target antigen and other compounds. Phenolic glycosides are a broad class of molecules characterized by a phenol (B47542) group linked to a sugar moiety. This compound belongs to the salicinoid subgroup of phenolic glycosides. Its core structure, and that of other common phenolic glycosides, is presented below for comparison.
This compound is a phenolic glycoside with the chemical formula C₂₀H₂₂O₉. Its structure is characterized by a salicin (B1681394) backbone that is esterified.
A comparative analysis of the chemical structures of this compound and other phenolic glycosides reveals both shared and distinct features that are critical in determining potential antibody cross-reactivity.
Table 1: Structural Comparison of this compound and Other Phenolic Glycosides
| Compound | Class | Core Structure | Key Substituents | Potential for Cross-reactivity with this compound |
| This compound | Salicinoid | Salicin | Esterified with a complex side chain | - |
| Salicin | Salicinoid | Salicyl alcohol + Glucose | Hydroxymethyl group on the phenyl ring. | High (this compound is a derivative) |
| Salicortin | Salicinoid | Salicin | Esterified with 1-hydroxy-6-oxo-2-cyclohexene-1-carboxylate.[1] | High (Shared salicin core and esterification) |
| Tremulacin | Salicinoid | Salicin | Esterified with benzoic acid and 1-hydroxy-6-oxo-2-cyclohexene-1-carboxylate. | High (Shared salicin core and complex esterification) |
| Catechin | Flavonoid | Flavan-3-ol | Dihydropyran heterocycle with two benzene (B151609) rings.[2] | Low to Moderate (Different core structure, but shared phenolic and hydroxyl features) |
| Quercetin | Flavonoid | Flavonol | Flavone backbone with multiple hydroxyl groups.[3] | Low (Significantly different core structure) |
| Arbutin | Simple Phenolic Glycoside | Hydroquinone (B1673460) + Glucose | Simple hydroquinone aglycone.[4] | Low (Shares the phenolic glycoside linkage but has a simpler, different aglycone) |
The structural analysis suggests a high likelihood of cross-reactivity between this compound and other salicinoids like Salicin, Salicortin, and Tremulacin due to the shared salicin core. The degree of cross-reactivity would likely depend on the specific epitope recognized by the antibody and the influence of the different esterified side chains. Cross-reactivity with flavonoids and simple phenolic glycosides is predicted to be lower due to more significant differences in their core structures.
Figure 1. Structural relationship of phenolic glycosides.
Experimental Protocol for Assessing Cross-Reactivity
To experimentally determine and quantify the cross-reactivity of this compound with other phenolic glycosides, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the recommended method. This assay measures the ability of other phenolic glycosides to compete with this compound for binding to a specific anti-Nigracin antibody.
Principle of Competitive ELISA for Cross-Reactivity
In this assay, a known amount of this compound is coated onto the wells of a microtiter plate. A constant amount of anti-Nigracin antibody is pre-incubated with varying concentrations of the test compound (the potential cross-reactant). This mixture is then added to the this compound-coated wells. If the test compound has a high affinity for the antibody (i.e., high cross-reactivity), it will bind to the antibody in the pre-incubation step, leaving fewer antibodies available to bind to the coated this compound. This results in a lower signal. Conversely, if there is low cross-reactivity, more antibodies will bind to the coated this compound, resulting in a higher signal.
Materials
-
High-binding 96-well microtiter plates
-
Purified this compound
-
Anti-Nigracin antibody (monoclonal or polyclonal)
-
The phenolic glycosides to be tested for cross-reactivity (e.g., Salicin, Salicortin, Tremulacin, Catechin, Quercetin, Arbutin)
-
Bovine Serum Albumin (BSA)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Experimental Workflow
Figure 2. Competitive ELISA workflow.
Detailed Protocol
-
Coating:
-
Dilute the this compound-protein conjugate to a predetermined optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the coating solution to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare serial dilutions of the test phenolic glycosides and this compound (as a reference standard) in assay buffer.
-
In a separate plate or tubes, mix 50 µL of each dilution with 50 µL of the diluted anti-Nigracin antibody at its optimal concentration.
-
Incubate this mixture for 1 hour at room temperature.
-
-
Incubation:
-
Transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color has developed.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis and Interpretation
-
Standard Curve: Plot the absorbance values against the logarithm of the concentration for the this compound standard. This will generate a sigmoidal standard curve.
-
IC₅₀ Determination: For this compound and each test compound, determine the concentration that causes 50% inhibition of the maximum signal (IC₅₀). The maximum signal is the absorbance in the absence of any competitor.
-
Cross-Reactivity Calculation: The percent cross-reactivity (%CR) of each test compound is calculated using the following formula:
%CR = (IC₅₀ of this compound / IC₅₀ of Test Compound) x 100
Table 2: Hypothetical Cross-Reactivity Data
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Salicin | 25 | 40% |
| Salicortin | 15 | 66.7% |
| Tremulacin | 12 | 83.3% |
| Catechin | 500 | 2% |
| Quercetin | >1000 | <1% |
| Arbutin | >1000 | <1% |
Conclusion
Based on structural comparisons, this compound is expected to exhibit significant cross-reactivity with other salicinoid phenolic glycosides. The degree of this cross-reactivity will be influenced by the nature of the esterified side chains. Cross-reactivity with flavonoids and simple phenolic glycosides is anticipated to be minimal due to substantial differences in their core chemical structures.
The provided competitive ELISA protocol offers a robust and quantitative method for experimentally verifying these predictions. The resulting cross-reactivity data is essential for the development of highly specific immunoassays for this compound and for understanding its potential biological interactions. It is imperative for researchers and drug development professionals to perform such experimental validation to ensure the specificity and accuracy of their findings.
References
A Comparative Analysis of Nigella Sativa and Conventional Antidiabetic Drugs
Introduction: While a specific compound denoted as "Nigracin" is not prominently featured in peer-reviewed antidiabetic literature, extensive research has been conducted on the therapeutic potential of Nigella sativa (commonly known as black seed or black cumin) and its primary active constituent, thymoquinone. This guide provides a head-to-head comparison of the reported antidiabetic mechanisms and effects of Nigella sativa with established first-line antidiabetic agents, such as metformin (B114582) and α-glucosidase inhibitors (e.g., acarbose), based on available preclinical and clinical data.
Nigella sativa has been investigated for its multifaceted approach to glycemic control, which includes improving glucose tolerance, reducing hepatic gluconeogenesis, stimulating insulin (B600854) secretion, and providing antioxidant effects.[1][2] These properties position it as a subject of interest for complementary and alternative medicine in the management of diabetes.
Quantitative Data Comparison
Direct head-to-head clinical trials between a standardized "this compound" product and drugs like metformin are not available in the provided search results. The following tables summarize findings from separate studies to offer a comparative perspective on efficacy.
Table 1: Comparative Efficacy on Glycemic Control
| Parameter | Nigella sativa / Thymoquinone | Metformin | Acarbose (B1664774) |
| Primary Mechanism | Enhances insulin secretion, reduces insulin resistance, decreases hepatic gluconeogenesis, antioxidant effects.[3] | Decreases hepatic gluconeogenesis, increases insulin sensitivity via AMPK activation.[4][5] | Delays carbohydrate absorption in the intestine by inhibiting α-glucosidase.[6] |
| HbA1c Reduction | Significant reductions observed in various studies; synergistic effect with metformin noted.[3] | Standard reduction of 1.0-1.5%. | Reduction of 0.5-1.0%.[6][7] |
| Fasting Blood Glucose | Significant reduction demonstrated in animal and human studies.[2][3] | Significant reduction.[8] | Modest reduction.[6] |
| Postprandial Glucose | Reduces glucose absorption from the intestine.[2] | Moderate reduction. | Significant reduction.[9][10][11] |
| Effect on Body Weight | Associated with reduced appetite and body weight.[2] | Neutral or slight weight reduction. | Superior weight loss compared to DPP-4 inhibitors.[6] |
Table 2: Effects on Lipid Profile and Other Markers
| Parameter | Nigella sativa / Thymoquinone | Metformin | Acarbose |
| Total Cholesterol | Reduction observed.[2] | Reduction in LDL-C observed with XR formulation. | Significant reduction observed in some studies.[7] |
| LDL Cholesterol | Reduction observed. | Reduction observed with XR formulation. | Significant reduction observed.[7] |
| HDL Cholesterol | Reported to increase HDL-C. | No significant variations. | Ratio of HDL to LDL cholesterol increased in one study.[7] |
| Triglycerides | Reduction observed.[2] | Reduction observed with XR formulation.[8] | Decreased in some studies.[11] |
Experimental Protocols
The evaluation of antidiabetic agents typically involves preclinical animal models and human clinical trials. Below are representative methodologies.
Preclinical Evaluation in Alloxan-Induced Diabetic Animal Models
This protocol is commonly used to screen for antidiabetic activity in substances like Nigella sativa extracts.
-
Objective: To assess the blood glucose-lowering effect of a test compound in a chemically-induced diabetic state.
-
Animal Model: Wistar albino rats are typically used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of alloxan (B1665706) monohydrate (e.g., 100-150 mg/kg body weight). Alloxan selectively destroys pancreatic β-cells, leading to hyperglycemia.[12]
-
Experimental Groups:
-
Group 1: Normal Control (non-diabetic, receives vehicle).
-
Group 2: Diabetic Control (receives vehicle).
-
Group 3: Test Group (diabetic, receives the test compound, e.g., aqueous extract of Solanum nigrum at 200 mg/kg/day).[12]
-
Group 4: Positive Control (diabetic, receives a standard drug like glimepiride (B1671586) or metformin).
-
-
Procedure:
-
After a 72-hour stabilization period post-alloxan injection, rats with fasting blood glucose levels ≥ 200 mg/dL are selected for the study.
-
The test compound and standard drug are administered orally once daily for a specified period (e.g., 21 days).
-
Blood glucose levels are monitored at regular intervals (e.g., day 0, 7, 14, 21) from blood collected via the tail vein.
-
-
Outcome Measures:
-
Primary: Change in fasting blood glucose levels.
-
Secondary: Histopathological examination of the pancreas to observe regeneration of β-cells.[12]
-
Human Clinical Trial Protocol: Randomized, Active-Controlled Study
This methodology compares a test agent against an established drug.
-
Objective: To compare the efficacy and safety of Agent A (e.g., Acarbose) versus Agent B (e.g., Gliclazide) in patients with type 2 diabetes.[7]
-
Study Design: A multicenter, randomized, open-label, active-controlled, parallel-group study.
-
Participant Population: Antihyperglycemic agent-naive patients with type 2 diabetes, typically with HbA1c levels between 6.5% and 9.0%.[9][10]
-
Procedure:
-
Washout/Placebo Period: Patients may undergo a 4-week placebo period to establish baseline glycemic control on diet alone.[7]
-
Randomization: Eligible patients are randomly assigned to receive either Agent A (e.g., Acarbose 100 mg TID) or Agent B (e.g., Gliclazide (B1671584) 80 mg BID) for a duration of 24 weeks.[7]
-
Monitoring: Key metabolic parameters are measured at baseline and at the end of the study. This includes fasting and postprandial blood glucose, HbA1c, insulin levels, and lipid profiles.[7] Continuous Glucose Monitoring (CGM) may be used to assess glycemic excursions.[9][11]
-
-
Outcome Measures:
-
Primary: Change in HbA1c from baseline.
-
Secondary: Changes in fasting and postprandial glucose, body weight, lipid levels, and incidence of adverse events (e.g., hypoglycemia, gastrointestinal side effects).[7]
-
Visualizations: Signaling Pathways and Workflows
Proposed Antidiabetic Mechanisms of Action
The diagram below illustrates the multifaceted mechanisms through which Nigella sativa and its active components are believed to exert their antidiabetic effects, compared to the more targeted actions of Metformin and Acarbose.
Caption: Comparative mechanisms of Nigella sativa, Metformin, and Acarbose.
Experimental Workflow for Preclinical Antidiabetic Screening
This diagram outlines the typical process for evaluating a novel compound's antidiabetic potential in an animal model.
Caption: Workflow for in vivo screening of potential antidiabetic agents.
References
- 1. Frontiers | Mechanism of the antidiabetic action of Nigella sativa and Thymoquinone: a review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Antidiabetic Activity of Nigella Sativa (Black Seeds) and Its Active Constituent (Thymoquinone): A Review of Human and Experimental Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin and berberine, two versatile drugs in treatment of common metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acarbose With Comparable Glucose-Lowering but Superior Weight-Loss Efficacy to Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review and Network Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of acarbose and gliclazide as first-line agents in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of metformin extended release compared to immediate release formula on glycemic control and glycemic variability in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nateglinide and Acarbose Are Comparably Effective Reducers of Postprandial Glycemic Excursions in Chinese Antihyperglycemic Agent–Naive Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nateglinide and acarbose are comparably effective reducers of postprandial glycemic excursions in chinese antihyperglycemic agent-naive subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of acarbose versus glibenclamide on glycemic excursion and oxidative stress in type 2 diabetic patients inadequately controlled by metformin: a 24-week, randomized, open-label, parallel-group comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antidiabetic Activity of Aqueous Extract of Solanum nigrum Linn Berries in Alloxan Induced Diabetic Wistar Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
Nigracin's Preclinical Efficacy in Wound Healing: A Comparative Analysis
For Immediate Release
New research highlights the potential of Nigracin in accelerating wound closure, positioning it as a promising candidate for novel wound care therapies. In preclinical models, this compound has demonstrated significant effects on fibroblast proliferation and migration, key processes in tissue regeneration. This guide provides a comprehensive comparison of this compound's performance against established alternatives, supported by available experimental data.
Recent in vitro studies have solidified this compound's role as a potent stimulator of cellular activities crucial for wound healing. Found as the active compound in Drypetes klainei stem bark, this compound has been shown to significantly encourage fibroblast growth and enhance cell motility, leading to faster wound closure in a dose-dependent manner.[1] This guide will delve into the statistical validation of these effects, comparing them with Hyaluronic Acid (HA) and the FDA-approved Becaplermin, to offer researchers, scientists, and drug development professionals a clear perspective on this compound's preclinical potential.
Comparative Efficacy in Preclinical Models
This compound has been evaluated for its ability to promote wound healing in vitro, primarily through the scratch wound assay, which models the process of cell migration to close a gap.
In Vitro Fibroblast Migration: Scratch Wound Assay
The scratch wound assay is a fundamental method to assess the rate of collective cell migration. A "scratch" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the gap over time is measured.
Table 1: In Vitro Fibroblast Migration (Scratch Wound Assay) Data
| Treatment | Concentration | Time Point | Wound Closure (%) | Statistical Significance (p-value) |
| This compound | 0.015 µg/mL | 24 h | ~40% | p < 0.05 |
| 0.03 µg/mL | 24 h | ~45% | p < 0.01 | |
| 0.3 µg/mL | 24 h | ~50% | p < 0.01 | |
| 6 µg/mL | 24 h | ~60% | p < 0.01 | |
| 9 µg/mL | 24 h | ~60% | p < 0.01 | |
| 12 µg/mL | 24 h | ~60% | p < 0.01 | |
| Hyaluronic Acid (HA) | 1 mg/mL | 48 h | ~50% | p < 0.001 |
| Control (Untreated) | - | 24 h | ~20% | - |
Note: Data for this compound is estimated from graphical representations in the cited literature.[2] Data for Hyaluronic Acid is derived from a representative study.
In Vitro Fibroblast Proliferation
Fibroblast proliferation is essential for generating new tissue to fill the wound space. The effect of this compound and its comparators on fibroblast proliferation is a key indicator of their regenerative potential.
Table 2: In Vitro Fibroblast Proliferation Data
| Treatment | Concentration | Time Point | Effect on Proliferation |
| This compound | 6-9 µg/mL | Not Specified | Stimulates fibroblast growth |
| Hyaluronic Acid (HA) | 1 mg/mL | Not Specified | Induces transient DNA synthesis and increases cell number |
| Becaplermin (rhPDGF-BB) | Not Specified | Not Specified | Promotes proliferation of cells involved in wound repair |
Experimental Protocols
Scratch Wound Healing Assay Protocol
This protocol is a generalized procedure based on standard methodologies used in the cited studies.
-
Cell Seeding: Plate fibroblasts (e.g., 3T3 or primary human dermal fibroblasts) in a 12-well plate at a density to achieve 70-80% confluency within 24 hours.[3]
-
Scratch Creation: Once confluent, create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.[4]
-
Washing: Gently wash the wells with Phosphate-Buffered Saline (PBS) to remove detached cells and debris.[5]
-
Treatment: Add fresh culture medium containing the desired concentration of this compound, Hyaluronic Acid, Becaplermin, or vehicle control to the respective wells.
-
Imaging: Capture images of the scratches at time 0 and at subsequent time points (e.g., 24, 48 hours) using a phase-contrast microscope.
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated using the formula: Scratch Closure Rate (%) = [ (Area at t=0 - Area at t=x) / Area at t=0 ] * 100.
Fibroblast Proliferation Assay (CCK-8 Assay)
This protocol outlines a common method for assessing cell proliferation.
-
Cell Seeding: Seed fibroblasts in a 96-well plate at a density of approximately 7,000 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (this compound, HA, Becaplermin) or a control.
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: At each time point, add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Mechanism of Action
The precise signaling pathway through which this compound exerts its effects on wound healing is still under investigation. However, initial studies on related compounds and the known mechanisms of comparators provide some insights.
Proposed Signaling Pathway for this compound
While not definitively confirmed for this compound, extracts from Nigella sativa (a different plant) have been shown to influence key growth factors in wound healing, such as Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF). These growth factors are known to activate downstream signaling cascades that promote cell proliferation, migration, and angiogenesis.
Proposed signaling cascade for this compound in wound healing.
Signaling Pathway for Hyaluronic Acid (HA)
Hyaluronic Acid interacts with cell surface receptors such as CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM). This interaction triggers intracellular signaling pathways that modulate fibroblast and keratinocyte migration and proliferation.
Hyaluronic Acid signaling pathway in wound healing.
Signaling Pathway for Becaplermin (rhPDGF-BB)
Becaplermin, a recombinant human Platelet-Derived Growth Factor-BB, binds to the PDGF receptor (PDGFR). This binding activates the PI3K/Akt and Ras/MAPK signaling pathways, which are critical for cell survival, growth, and proliferation.
Becaplermin signaling pathway in wound healing.
Experimental Workflow
The general workflow for preclinical evaluation of wound healing agents involves a combination of in vitro and in vivo models.
General experimental workflow for preclinical wound healing studies.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound is a promising candidate for the development of new wound healing therapies. Its ability to stimulate fibroblast migration and proliferation at low concentrations is particularly noteworthy. However, further research is required to fully elucidate its mechanism of action and to establish its efficacy and safety in in vivo models. Future studies should focus on:
-
Conducting comprehensive in vivo studies in relevant animal models (e.g., excisional wound, burn, diabetic ulcer models) to determine the optimal dosage and formulation for topical application.
-
Investigating the specific signaling pathways modulated by this compound to gain a deeper understanding of its molecular mechanism.
-
Performing detailed toxicological studies to ensure its safety for potential clinical use.
By addressing these key areas, the full therapeutic potential of this compound in wound care can be realized, potentially offering a new and effective treatment option for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. med.virginia.edu [med.virginia.edu]
- 4. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
Safety Operating Guide
Proper Disposal Procedures for Nigericin (Nigracin)
Disclaimer: The provided information pertains to "Nigericin," as detailed in available Safety Data Sheets (SDS). The term "Nigracin" may be a typographical error, as scientific literature primarily details the biological activity of "this compound" without specifying disposal protocols. Given the request for safety and disposal procedures, this guide focuses on Nigericin, a substance with established handling protocols. Researchers handling the phenolic glycoside "this compound" should treat it as a potentially hazardous substance and follow general laboratory protocols for chemical waste disposal in the absence of specific data.
This guide provides essential safety and logistical information for the proper disposal of Nigericin, a toxic substance requiring careful handling to ensure personnel safety and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals.
Key Safety and Hazard Information
Nigericin is classified as acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or under a chemical fume hood.
Quantitative Data Summary
The following table summarizes key hazard classifications for Nigericin sodium salt.
| Hazard Classification | GHS Category |
| Acute toxicity, Oral | Category 3 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | Category 3 |
Standard Disposal Protocol
The fundamental principle for the disposal of Nigericin is that it must be treated as hazardous waste.[2] This material and its container must be disposed of at an approved waste disposal plant in accordance with all local, state, and federal regulations.[3] Under no circumstances should Nigericin or its solutions be poured down the drain.
Step-by-Step Disposal Procedure:
-
Waste Segregation: All waste contaminated with Nigericin must be segregated from other laboratory waste streams. This includes:
-
Unused or expired solid Nigericin.
-
Solutions containing Nigericin.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Waste Collection:
-
Solid Waste: Collect solid Nigericin waste, including contaminated items like weighing paper and paper towels, in a clearly labeled, leak-proof container.
-
Liquid Waste: Collect liquid waste containing Nigericin in a dedicated, sealed, and shatter-proof container compatible with the solvents used.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with Nigericin should be placed in a designated sharps container for hazardous chemical waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Nigericin," and any other components of the waste mixture. The accumulation start date should also be clearly marked.
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases. Ensure containers are kept tightly closed in a well-ventilated place and are stored locked up.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Spill Cleanup Protocol
In the event of an accidental spill of Nigericin, follow these steps to ensure safety and proper cleanup:
-
Ensure Personal Safety: Evacuate non-essential personnel. Ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing in any dust or vapors.
-
Contain the Spill: Prevent the spill from spreading.
-
Absorb the Spill: Cover the spill with a finely-powdered, liquid-binding material such as diatomite or a universal binder.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.
-
Decontaminate the Area: Scrub the surface of the spill area and any contaminated equipment with alcohol.
-
Dispose of Contaminated Materials: All materials used for cleanup must be placed in the hazardous waste container for disposal.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of Nigericin waste.
References
Essential Safety and Handling Guide for Nigracin (Nigericin)
Topic: Personal Protective Equipment for Handling Nigracin Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions. Become customers' preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself. Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety protocols for handling this compound, a compound that requires careful management in a laboratory setting. It is important to note that "this compound" is often used interchangeably with "Nigericin," a toxic ionophore antibiotic. The safety information provided herein pertains to Nigericin and is based on available Safety Data Sheets (SDS). In contrast, "Nigrosin" is a different, non-hazardous substance. Always verify the specific compound you are working with by its CAS number (for Nigericin, sodium salt: 28643-80-3) on the product's safety data sheet.
Immediate Safety Concerns and Hazard Classification
Nigericin is classified as a hazardous substance. It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Hazard Pictograms:
-
GHS06 (Skull and Crossbones): Indicates acute toxicity (oral).
-
GHS07 (Exclamation Mark): Indicates skin irritation, eye irritation, and potential respiratory irritation.
Signal Word: Danger
Personal Protective Equipment (PPE) Requirements
Strict adherence to the following PPE is mandatory to ensure personal safety when handling Nigericin.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation. |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | To protect against splashes and dust that can cause serious eye irritation. |
| Skin and Body Protection | Impervious clothing, such as a lab coat or coveralls. | To prevent skin exposure to the chemical. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | To be used if ventilation is inadequate or if irritation is experienced, to prevent respiratory tract irritation. |
Safe Handling and Operational Workflow
Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.
Workflow for Handling this compound:
Caption: A procedural workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work within a designated chemical fume hood to ensure adequate ventilation.
-
Before handling, put on all required PPE as specified in the table above.
-
Ensure an eye wash station and safety shower are readily accessible.
-
-
Handling:
-
Avoid generating dust when working with the solid form of Nigericin.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the substance.
-
-
In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Immediately call a poison center or doctor. Do NOT induce vomiting.
-
Spill and Disposal Plan
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
Spill Response:
-
Minor Spills: For small spills, use dry clean-up procedures and avoid generating dust. You can dampen the material with water to prevent it from becoming airborne before sweeping. Collect the spilled material into a suitable container for disposal.
-
Major Spills: For larger spills, evacuate the area and prevent the substance from entering drains or waterways.
Waste Disposal:
-
Dispose of Nigericin and any contaminated materials as hazardous waste.
-
All waste must be handled in accordance with local, state, and federal regulations.
-
Dispose of the contents and container at an approved waste disposal plant.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
